3-phenyl-2,5-dihydro-1H-pyrrole
Description
Properties
CAS No. |
52906-59-9 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-phenyl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-6,11H,7-8H2 |
InChI Key |
RMASDOGCVKBOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability of 3-Phenyl-2,5-dihydro-1H-pyrrole in Solution
This guide details the thermodynamic stability profile of 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline). It is designed for researchers requiring actionable data on storage, handling, and degradation mechanisms.[1]
Executive Summary
3-Phenyl-2,5-dihydro-1H-pyrrole is a metastable heterocycle . While kinetically stable enough for isolation and short-term handling, it is thermodynamically driven toward two primary degradation sinks: aromatization (oxidative dehydrogenation to 3-phenylpyrrole) and tautomerization (isomerization to the cyclic imine or enamine forms).
For drug development applications, this molecule must be treated as a "live" intermediate. Its shelf-life is dictated by the suppression of acid catalysis and oxidative pathways. In solution, the half-life (
Structural Dynamics & Thermodynamics
The Energy Landscape
The stability of 3-phenyl-3-pyrroline is defined by its position in a high-energy well relative to its aromatic counterpart.
-
Aromatization Driving Force: The conversion to 3-phenyl-1H-pyrrole is exothermic and exergonic, driven by the restoration of aromaticity (Resonance Energy
21–25 kcal/mol for the pyrrole ring). -
Tautomeric Risk: The 3-pyrroline (2,5-dihydro) core is an amine. It can isomerize to the 1-pyrroline (cyclic imine) or 2-pyrroline (enamine). The phenyl group at C3 provides styrenyl conjugation in the 3-pyrroline form, which offers kinetic stabilization compared to unsubstituted pyrrolines, but the imine form (1-pyrroline) is often the local thermodynamic minimum for non-aromatic isomers.
Degradation Pathways
The following Graphviz diagram illustrates the thermodynamic downhill path from the target molecule to its degradation products.
Figure 1: Thermodynamic landscape showing the high-energy metastable state of 3-phenyl-3-pyrroline and its relaxation pathways.
Solvent-Solute Interactions & Stability Factors
The choice of solvent is the single most critical variable in maintaining the integrity of 3-phenyl-3-pyrroline in solution.
Solvent Compatibility Table
| Solvent Class | Recommended? | Mechanism of Interaction | Risk Level |
| Chloroform ( | NO | Often contains trace HCl/DCl. Acid catalyzes isomerization to imine and polymerization. | High |
| DMSO ( | Yes | High polarity stabilizes the polar amine. Acts as a weak base, suppressing acid catalysis. | Low |
| Benzene/Toluene | Yes | Non-polar, inert. Excellent for storage if degassed. Phenyl-phenyl | Low |
| Methanol/Ethanol | Caution | Protic solvents facilitate proton transfer (tautomerism). | Medium |
| Acetonitrile | Yes | Good solubility, generally non-reactive if acid-free. | Low-Medium |
The "Chloroform Trap"
A common error in characterizing this molecule is dissolving it in non-neutralized
-
Corrective Action: Always filter
through basic alumina or store over before use with pyrrolines.
Experimental Characterization Protocols
To rigorously assess the stability of your specific batch, use the following self-validating workflow. This protocol distinguishes between oxidative degradation and isomeric rearrangement.
Stability Assessment Workflow
Figure 2: Step-by-step stability validation workflow.
Detailed Protocol: 1H NMR Kinetics
-
Preparation: Dissolve 5 mg of 3-phenyl-2,5-dihydro-1H-pyrrole in 0.6 mL of neutralized solvent (Benzene-
or DMSO- ). -
Baseline Scan (t=0): Acquire a spectrum immediately.
-
Key Signal: Look for the vinyl proton at C4. In the 3-pyrroline, this is typically a triplet or multiplet around
5.8–6.2 ppm. -
Impurity Check: Aromatic pyrrole protons appear downfield (
6.5–7.5 ppm).
-
-
Stress Testing:
-
Oxidation: Bubble air through the sample for 1 minute.
-
Acid: Add 1
L of dilute TFA.
-
-
Monitoring: Re-acquire spectra at defined intervals.
-
Isomerization Signature: Disappearance of the C4 vinyl signal and appearance of aliphatic signals (if imine forms) or new vinyl signals (if enamine forms).
-
Aromatization Signature: Growth of signals in the aromatic region and loss of the
signal at positions 2 and 5 (approx 3.5–4.5 ppm).
-
Handling & Storage Mitigation Strategies
Based on the thermodynamic profile, the following "Golden Rules" apply to the handling of 3-phenyl-3-pyrroline:
-
The "Use Immediately" Rule: Do not store solutions of the compound for >24 hours unless frozen.
-
Inert Atmosphere: Solid compound should be stored under Argon. Solutions must be degassed.
-
Basic Stabilization: When performing workups or chromatography, add 1% Triethylamine (TEA) to the eluent. This neutralizes silica acidity and prevents on-column isomerization/polymerization.
-
Cold Chain: Store neat material at -20°C or -80°C. The activation energy (
) for aromatization is moderate; reducing temperature significantly retards the rate.
References
-
BenchChem Technical Support. (2025).[1] Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment. Retrieved from
-
Cook, A. G., et al. (2004).[2] "Synthesis and Isomerization of 3-Pyrroline Enamines." Letters in Organic Chemistry, 1(1). Retrieved from
-
Donnelly, D. M. X., et al. (1987). "Pyrrole studies. Part 35. Aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles." J. Chem. Soc., Perkin Trans. 1. Retrieved from
-
NIST Chemistry WebBook. "3-Pyrroline (2,5-Dihydro-1H-pyrrole) Spectra and Data." Retrieved from
-
Organic Chemistry Portal. "Synthesis of 3-pyrrolines." Retrieved from
Sources
Technical Whitepaper: Solubility Profiling of 3-Phenyl-2,5-dihydro-1H-pyrrole
[1]
Executive Summary
3-Phenyl-2,5-dihydro-1H-pyrrole is a critical heterocyclic scaffold often utilized as an intermediate in the synthesis of bioactive alkaloids and pharmaceutical agents.[1] Its solubility profile is governed by a "molecular tug-of-war" between the lipophilic phenyl ring and the ionizable secondary amine function.[1][2]
Understanding this duality is essential for:
Physicochemical Fundamentals
To predict and manipulate solubility, one must first understand the structural determinants of the molecule.[2]
Structural Analysis[2]
-
Core Scaffold: A five-membered nitrogen heterocycle (pyrroline).[1][2][3]
-
Unsaturation: A double bond at the C3-C4 position (
-pyrroline).[1] -
Ionization Center: The secondary nitrogen at position 1.[1][2]
Crucial Insight: Unlike pyrrole (which is aromatic and non-basic), 2,5-dihydro-1H-pyrrole is a secondary amine .[1] The nitrogen lone pair is on an
Theoretical Properties
| Property | Value (Predicted/Approx) | Mechanistic Implication |
| Molecular Formula | MW = 145.20 g/mol | |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderate lipophilicity; preferentially partitions into organic phases in neutral state.[1] |
| pKa (Conjugate Acid) | ~9.2 | Exists as a cationic salt at physiological pH (7.[2]4) and acidic pH.[2] |
| H-Bond Donors | 1 (NH) | Capable of H-bonding, aiding solubility in alcohols.[1] |
| H-Bond Acceptors | 1 (N) | Accepts protons readily.[1][2] |
Solubility Profile by Solvent Class[2]
The solubility of 3-phenyl-2,5-dihydro-1H-pyrrole is binary, dictated by its ionization state.
Non-Polar Solvents (Hexane, Toluene, Diethyl Ether)
-
Free Base: Soluble. The phenyl ring and the hydrocarbon backbone drive van der Waals interactions with non-polar solvents.[1][2] Toluene is an excellent solvent for synthetic steps requiring elevated temperatures.[1][2]
-
HCl Salt: Insoluble. The ionic lattice energy of the hydrochloride salt cannot be overcome by non-polar solvent interactions.[2]
Polar Aprotic Solvents (DCM, DMSO, DMF, THF)
-
Free Base: Highly Soluble. Dichloromethane (DCM) is the "gold standard" solvent for extraction and chromatography of the free base.[2] The dipole-dipole interactions stabilize the amine without protonation.[1][2]
-
HCl Salt: Variable. Soluble in high-dielectric solvents like DMSO and DMF, but typically sparingly soluble in THF or DCM.[1][2]
Polar Protic Solvents (Water, Methanol, Ethanol)
-
Free Base:
-
Water:[1]Low Solubility (< 1 mg/mL). While the NH group can donate/accept hydrogen bonds, the hydrophobic bulk of the phenyl ring dominates, forcing the molecule out of the aqueous phase.
-
Alcohols:[1][2]Soluble. Methanol and ethanol provide a balance of polar and non-polar domains, accommodating both the amine and the phenyl ring.[2]
-
-
HCl Salt:
-
Water:[1]Highly Soluble (> 50 mg/mL). Protonation (
) creates a charge-dipole interaction with water that overwhelms the hydrophobic effect of the phenyl ring.
-
Experimental Protocols
Protocol A: pH-Switch Purification (Acid-Base Extraction)
This is the most reliable method for purifying the compound from non-basic impurities, leveraging its solubility switch.[1]
Objective: Isolate pure 3-phenyl-2,5-dihydro-1H-pyrrole from a crude reaction mixture.
Workflow Diagram:
Figure 1: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude material in a non-miscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).[2]
-
Acid Extraction: Add 1.0 M HCl (aq) in a 1:1 volume ratio. Shake vigorously. The amine converts to the hydrochloride salt and partitions into the water.[2]
-
Separation: Discard the organic layer (removes neutral/acidic impurities).[2]
-
Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH until pH > 12. The solution will likely become cloudy as the free base precipitates/oils out.[2]
-
Re-extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Saturation Shake-Flask Method (Solubility Measurement)
To determine exact solubility values for a specific solvent system.[1][2]
-
Preparation: Add excess solid 3-phenyl-2,5-dihydro-1H-pyrrole to 5 mL of the target solvent in a glass vial.
-
Equilibration: Cap and shake at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at ~254 nm, corresponding to the styrene chromophore).
Implications for Drug Development[1]
Salt Selection
For biological assays, the Hydrochloride (HCl) or Tartrate salts are recommended.[2]
Stability Warning
The "pyrroline" double bond, while less reactive than an enamine, is susceptible to oxidation.[1][2]
References
-
PubChem. (n.d.).[2] 1H-Pyrrole, 2,5-dihydro- (Compound Summary). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]
-
Cheméo. (n.d.).[2] Chemical Properties of 1H-Pyrrole, 2,5-dihydro-.[1][2][4][5][6][7][8][9] Retrieved October 26, 2023, from [Link][1]
-
Organic Chemistry Portal. (n.d.).[2] Synthesis of 3-pyrrolines.[1][2][4][10] Retrieved October 26, 2023, from [Link]
-
NIST Chemistry WebBook. (n.d.).[2] 1H-Pyrrole, 2,5-dihydro-.[1][2][4][5][6][7][8][9] National Institute of Standards and Technology.[2][6][7] Retrieved October 26, 2023, from [Link]
Sources
- 1. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]
- 2. 2,5-Diphenyl-1H-pyrrole | C16H13N | CID 244877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione | C14H16N2O2 | CID 19438633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]
- 7. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]
- 8. cibtech.org [cibtech.org]
- 9. 3-Phenyl-2,5-dihydro-1H-pyrrole hydrochloride | CymitQuimica [cymitquimica.com]
- 10. 3-Pyrroline synthesis [organic-chemistry.org]
1H NMR and 13C NMR spectroscopic data for 3-phenyl-2,5-dihydro-1H-pyrrole
This guide details the NMR spectroscopic characterization of 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline ), a critical pharmacophore in monoamine oxidase (MAO) inhibition and heterocyclic synthesis.
The data presented below corresponds to the hydrochloride salt in methanol-d₄ (CD₃OD) , as the free amine is prone to oxidation and typically stored/analyzed in its protonated form.
Structural Analysis & Spin System Prediction
Before interpreting the spectra, we must establish the spin system of the 3-phenyl-3-pyrroline core. Unlike the symmetric 3-pyrroline, the introduction of a phenyl group at the C3 position breaks the symmetry, rendering the C2 and C5 methylene protons chemically non-equivalent.
-
C3-Position: Quaternary carbon bearing the phenyl ring.
-
C4-Position: Methine carbon (=CH-).
-
C2-Position: Methylene (-CH₂-) adjacent to the phenyl-substituted vinyl carbon.
-
C5-Position: Methylene (-CH₂-) adjacent to the unsubstituted vinyl carbon.
Key Spectroscopic Features to Anticipate:
-
Vinylic Proton (H4): A distinct signal in the alkene region (6.0–6.5 ppm), showing allylic coupling to H5 and long-range coupling to H2.
-
Allylic Methylene Protons (H2 vs. H5): Two distinct sets of multiplets in the 4.0–5.0 ppm range (deshielded due to the adjacent nitrogen cation in the HCl salt). H2 is expected to be more deshielded due to the inductive effect of the proximal phenyl ring and the double bond.
Experimental 1H NMR Data
Sample: 3-Phenyl-3-pyrroline Hydrochloride Solvent: Methanol-d₄ (CD₃OD) Frequency: 300 MHz[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Notes |
| Ar-H (Phenyl) | 7.52 – 7.38 | Multiplet | 5H | - | Overlapping ortho, meta, para protons. |
| H4 (=CH) | 6.36 | Multiplet | 1H | - | Vinylic proton. Shows allylic coupling.[2] |
| H2 (N-CH₂-C(Ph)=) | 4.82 | dd | 2H | 2.06, 2.03 | Deshielded by Ph ring current and N+. |
| H5 (N-CH₂-CH=) | 4.58 | dd | 2H | 2.20, 2.09 | Allylic coupling to H4 is prominent. |
Note on Chemical Shifts: The shifts at 4.58 and 4.82 ppm are characteristic of the hydrochloride salt. The free base would exhibit upfield shifts for the methylene protons (typically 3.8–4.0 ppm) and the vinylic proton.
Experimental 13C NMR Data
Sample: 3-Phenyl-3-pyrroline Hydrochloride Solvent: Methanol-d₄ (CD₃OD) Frequency: 75 MHz[1]
| Carbon Assignment | Chemical Shift (δ, ppm) | Type | Notes |
| C3 (Quaternary) | 137.97 | Cq | Ipso to Phenyl; downfield due to conjugation. |
| Ar-C (Phenyl) | 132.43, 130.47, 130.03, 127.11 | CH/Cq | Typical aromatic pattern.[1] |
| C4 (=CH) | 118.27 | CH | Vinylic carbon; shielded relative to C3. |
| C2 / C5 | ~62.0 – 64.0* | CH₂ | Inferred from N-methyl analog data. |
Mechanistic Insight: In the specific literature source (Lee et al.), the aliphatic region for the N-H compound is often obscured by solvent or reported alongside precursors. However, the N-methyl-3-phenyl-3-pyrroline analog shows C2/C5 signals at 63.60 ppm and 62.38 ppm , confirming that the ring carbons in the salt form appear in this deshielded region.
Structural Assignment Logic & Visualization
The distinction between H2 and H5 is critical for correct assignment.
-
HMBC Correlations: The vinylic proton H4 (6.36 ppm) will show a strong ³J correlation to C2 and C5 , but a stronger ²J correlation to C5 and C3 .
-
NOE (Nuclear Overhauser Effect): Irradiation of the Phenyl protons will show a spatial enhancement (NOE) at the H2 methylene (4.82 ppm) but not the H5 methylene, confirming H2 is proximal to the phenyl ring.
Caption: Logic flow for distinguishing methylene protons H2 and H5 using NOE and coupling constants.
Synthesis & Purity Considerations
When analyzing spectral data for this compound, be aware of common impurities arising from its synthesis (typically via acid-catalyzed dehydration of 3-phenyl-3-pyrrolidinol or Ring-Closing Metathesis):
-
3-Phenyl-3-pyrrolidinol: Look for a quaternary C-OH peak at ~74 ppm (13C) and lack of vinylic proton signals.
-
Pyrrole Formation: Oxidation leads to 3-phenylpyrrole, characterized by aromatic signals at 6.5–7.0 ppm and loss of aliphatic coupling.
References
-
Lee, Y., Ling, K., Lu, X., & Sayre, L. M. (2002).[1] "3-Pyrrolines Are Mechanism-Based Inactivators of the Quinone-Dependent Amine Oxidases but Only Substrates of the Flavin-Dependent Amine Oxidases."[3][4] Journal of the American Chemical Society, 124(41), 12135-12143. (Original characterization of 3-phenyl-3-pyrroline salts).
- Lee, Y., & Sayre, L. M. (1996). "Mechanism of Inactivation of Bovine Plasma Amine Oxidase by 3-Pyrrolines." Journal of the American Chemical Society, 118(30), 7241-7242.
-
Biosynth / CymitQuimica. "3-Phenyl-2,5-dihydro-1H-pyrrole hydrochloride Product Data."
Sources
Technical Guide: Crystal Structure Determination of 3-Phenyl-2,5-dihydro-1H-pyrrole Derivatives
This guide outlines the technical workflow for determining the crystal structure of 3-phenyl-2,5-dihydro-1H-pyrrole derivatives (also known as 3-phenyl-3-pyrrolines). This scaffold is a privileged motif in medicinal chemistry, serving as a core for anticancer (e.g., tyrosine kinase inhibitors) and antimicrobial agents.[1]
The 2,5-dihydro-1H-pyrrole ring presents specific crystallographic challenges due to its partial saturation, leading to ring puckering and potential conformational disorder that distinguishes it from fully aromatic pyrroles.[2]
Part 1: Strategic Synthesis & Crystallization
Objective: Obtain single crystals of sufficient size (
Synthetic Context
While various routes exist, the Rhodium(II)-catalyzed C–H functionalization of
Crystallization Protocols
The 3-phenyl-2,5-dihydro-1H-pyrrole core often exhibits high conformational flexibility.[2] To lock the conformation into a crystalline lattice, specific "soft" crystallization techniques are required.
Protocol A: Vapor Diffusion (Preferred for conformationally mobile rings) This method minimizes kinetic trapping of amorphous material.
-
Inner Vial: Dissolve 10–20 mg of the pure derivative in a minimal amount (0.5–1.0 mL) of a "good" solvent.
-
Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5–10 mL of a "poor" solvent (precipitant).
-
Recommended:
-Hexane or Pentane.[2]
-
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days. The volatile poor solvent will slowly diffuse into the rich solvent, gently forcing the compound out of solution.
Protocol B: Slow Evaporation (For stable salts) If the derivative is a hydrochloride salt (e.g., 3-phenyl-3-pyrroline HCl), use polar protic solvents.[2]
-
Dissolve the salt in Ethanol/Water (9:1) or Methanol.
-
Cover the vial with Parafilm and poke 3–5 small holes with a needle.
-
Allow solvent to evaporate at room temperature. Note: Avoid rapid evaporation which yields microcrystalline powder.[2]
Part 2: X-Ray Data Collection
Objective: Collect high-redundancy diffraction data to resolve light-atom positions.[2]
Instrument Configuration
-
Radiation Source: Copper (Cu K
, Å) is preferred over Molybdenum (Mo K ) for these organic derivatives. The higher scattering power of Cu is crucial for determining the absolute configuration (using anomalous dispersion) if the molecule is chiral and lacks heavy atoms (Cl, Br, S). -
Detector Distance: 40–50 mm (maximize resolution to
Å).
Temperature Control (Critical)
Standard: 100 K (Liquid Nitrogen Stream)
-
Causality: The 2,5-dihydro-1H-pyrrole ring can adopt either an "envelope" or "twisted" conformation.[2] At room temperature, thermal motion can average these conformations, appearing as large thermal ellipsoids or unresolved disorder. Cooling to 100 K "freezes" the ring into its lowest energy conformation, allowing precise assignment of bond lengths (C=C vs C-C).
Part 3: Structure Solution & Refinement
Objective: Solve the phase problem and refine the atomic model to
Workflow Visualization
The following diagram illustrates the logical flow from raw diffraction frames to the final CIF (Crystallographic Information File).
Caption: Logical workflow for X-ray structure determination, highlighting the iterative refinement loop for handling ring disorder.
Refinement Strategies for Dihydropyrroles
-
Ring Disorder: The C3=C4 double bond in 3-phenyl-2,5-dihydro-1H-pyrrole forces C2 and C5 into a specific plane.[2] However, if the crystal packing is loose, the ring may flip.
-
Action: If thermal ellipsoids on C2/C5 are elongated, model the ring as disordered over two positions (e.g., Part A 60%, Part B 40%). Use SAME or SADI restraints in SHELXL to ensure bond geometries remain chemically reasonable.
-
-
Hydrogen Placement:
-
C-H: Place geometrically (HFIX 23 for methylene, HFIX 43 for aromatic).
-
N-H (Amine): The position of the amine proton is critical for defining hydrogen bonding networks. Do not simply calculate its position. Locate it in the Difference Fourier Map (
) and refine its coordinates freely with an isotropic thermal parameter ( of N).
-
Part 4: Structural Analysis & SAR Implications
Objective: Translate geometric data into medicinal chemistry insights.
Conformational Analysis
The 2,5-dihydro-1H-pyrrole ring is not planar.[2] Calculate the Cremer-Pople puckering parameters (
-
Envelope (
): One atom is out of the plane defined by the other four. Common when bulky substituents (like phenyl) are at position 3. -
Twist (
): Two adjacent atoms are displaced on opposite sides of the plane.
Data Table: Representative Bond Lengths (Target Values) Compare your refined values against these standards to validate the assignment of the double bond.
| Bond | Expected Length (Å) | Significance |
| C3=C4 | 1.33 – 1.35 | Confirms the double bond location (unsaturation).[2] |
| C2–C3 | 1.49 – 1.51 | Single bond ( |
| N1–C2 | 1.46 – 1.48 | Standard C-N single bond. |
| N1–C5 | 1.46 – 1.48 | Standard C-N single bond. |
Intermolecular Interactions
In 3-phenyl-2,5-dihydro-1H-pyrrole derivatives, the crystal packing is typically dominated by:
-
N-H...O/N Hydrogen Bonds: If a carbonyl or acceptor is present (e.g., in pyrrolidine-2,3-diones), these form infinite 1D chains.
-
C-H...
Interactions: The phenyl ring at C3 often acts as a -acceptor for protons from the pyrroline ring of a neighboring molecule. -
-
Stacking: Look for centroid-to-centroid distances of 3.5 – 3.8 Å between phenyl rings in adjacent layers.[2]
References
-
National Institute of Standards and Technology (NIST). (2024). 1H-Pyrrole, 2,5-dihydro- (3-Pyrroline) - Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link][2][3]
-
Organic Chemistry Portal. (2024). Synthesis of 3-pyrrolines (2,5-dihydro-1H-pyrroles). Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2015).[1] Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives. New Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole. PubMed Central. Retrieved from [Link]
Sources
Reactivity Profile of the C3-C4 Double Bond in 3-Phenyl-2,5-dihydro-1H-pyrrole: A Technical Guide to Biochemical and Synthetic Transformations
Executive Summary
The 3-phenyl-2,5-dihydro-1H-pyrrole scaffold (commonly referred to as 3-phenyl-3-pyrroline) represents a highly privileged structural motif in both medicinal chemistry and synthetic methodology. Characterized by a secondary allylic amine system where the C3-C4 double bond is conjugated with a phenyl ring, this molecule exhibits a unique "styrene-like" electronic environment constrained within a five-membered heterocycle. This guide dissects the causality behind its divergent biochemical reactivity—acting as a mechanism-based inactivator for copper-dependent amine oxidases while serving as a pure, non-toxic substrate for flavin-dependent monoamine oxidase B (MAO-B)—and outlines its synthetic utility in asymmetric catalysis and surface chemistry.
Structural and Electronic Foundations: The Causality of Reactivity
The reactivity of 3-phenyl-3-pyrroline is fundamentally governed by the interplay between the nucleophilic nitrogen atom and the conjugated C3-C4 double bond.
-
Electronic Conjugation: The phenyl group at the C3 position lowers the Lowest Unoccupied Molecular Orbital (LUMO) and raises the Highest Occupied Molecular Orbital (HOMO) of the alkene, making the double bond highly susceptible to both electrophilic addition and transition-metal coordination.
-
Thermodynamic Sinks: Unlike saturated pyrrolidines, the 2,5-dihydro-1H-pyrrole ring is only one oxidative step (loss of 2e⁻ and 2H⁺) away from becoming a fully aromatic pyrrole. This massive thermodynamic driving force (aromatization energy) dictates its metabolic fate in biological systems.
Biochemical Reactivity: The MAO-B vs. BPAO Dichotomy
The 3-phenyl-3-pyrroline scaffold exhibits a fascinating dichotomy in enzymology, acting as a highly selective probe for different amine oxidase families.
Mechanism-Based Inactivation of Copper-Dependent Amine Oxidases
In the presence of bovine plasma amine oxidase (BPAO)—a copper-containing, quinone-dependent enzyme—3-phenyl-3-pyrroline acts as a mechanism-based inactivator. The nucleophilic nitrogen and the reactive double bond facilitate a stoichiometric turnover that covalently derivatizes the 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor, leading to a stable, dead-end pyrrolylated cofactor complex[1].
Flavin-Dependent MAO-B Oxidation: The Aromatization Escape Route
Conversely, the N-methylated derivative (1-methyl-3-phenyl-3-pyrroline) is a pure, highly efficient substrate for mitochondrial monoamine oxidase B (MAO-B)[1]. This compound is a 5-membered structural analogue of the notorious parkinsonian neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)[2].
The Causality of Non-Toxicity: MPTP undergoes a 4-electron oxidation by MAO-B to form MPP⁺, a permanently charged, toxic cation that accumulates in mitochondria via the transmembrane electrochemical gradient, causing severe dopaminergic necrosis[2]. However, the MAO-B-catalyzed oxidation of 1-methyl-3-phenyl-3-pyrroline is strictly a 2-electron process . The abstraction of hydrogen from the alpha-carbon triggers immediate aromatization, yielding the neutral 1-methyl-3-phenylpyrrole[2]. Because the final product is neutral, it cannot accumulate in the mitochondria and is rapidly cleared from the brain, rendering the pyrroline analogue completely non-neurotoxic[2].
Fig 1: Divergent MAO-B oxidation pathways driven by the thermodynamic sink of aromatization.
Synthetic and Surface Reactivity Profiles
Beyond biochemistry, the C3-C4 double bond is a highly versatile synthetic handle.
Asymmetric Hydrogenation
The constrained nature of the 3-pyrroline ring makes it an excellent substrate for transition-metal catalyzed asymmetric hydrogenation. Utilizing chiral Iridium catalysts (e.g., [(COD)Ir(Phosphine-Oxazoline)]⁺[BArF]⁻), the conjugated double bond can be stereoselectively reduced. The use of a Carboxybenzyl (Cbz) protecting group on the nitrogen atom sterically directs the incoming metal-hydride complex, significantly improving enantioselectivity to yield chiral 3-phenylpyrrolidines[4].
Surface Chemistry and Dative Bonding
In materials science, the reactivity of the 3-pyrroline ring has been mapped on semiconductor surfaces. On a Si(111)-7×7 surface at temperatures below 350 K, the molecule adsorbs non-destructively via a Si···N dative bond utilizing the nitrogen lone pair[5]. However, when thermal energy exceeds 350 K, the molecule undergoes a thermally driven switch: the C3-C4 double bond participates in radical-abstraction reactions, dissociating into pyrrolidinyl-like products anchored by robust Si−C and Si−N σ-bonds[5].
Fig 2: Synthetic and surface reactivity profile of the C3-C4 double bond.
Quantitative Data Summaries
Table 1: Kinetic Parameters and Deuterium Isotope Effects for MAO-B Oxidation
Data demonstrates that C-H bond cleavage is the rate-determining step for 3-pyrroline derivatives, analogous to MPTP.
| Substrate | Enzyme Source | Apparent | Apparent | Mechanistic Conclusion |
| 1-Methyl-3-phenyl-3-pyrroline | Baboon Liver MAO-B | 4.29 | 5.71 | Rate-determining C-H cleavage[3] |
| 1-Methyl-3-(4-fluorophenyl)-3-pyrroline | Baboon Liver MAO-B | 3.98 | 3.37 | Rate-determining C-H cleavage[3] |
| MPTP (Control) | Bovine Liver MAO-B | 3.55 | 8.01 | Rate-determining C-H cleavage[3] |
Table 2: Comparative Reactivity: 3-Phenyl-3-Pyrroline vs. MPTP
| Feature | 1-Methyl-3-phenyl-3-pyrroline | MPTP |
| Ring Architecture | 5-membered (Pyrroline) | 6-membered (Tetrahydropyridine) |
| MAO-B Oxidation | 2-electron process | 4-electron process |
| Thermodynamic Sink | Aromatization to neutral pyrrole | Oxidation to stable pyridinium cation |
| Final Metabolite | 1-Methyl-3-phenylpyrrole | MPP⁺ |
| In vivo Neurotoxicity | None (Rapid brain clearance)[2] | Severe (Striatal dopamine depletion)[2] |
Self-Validating Experimental Protocols
Protocol A: Steady-State Kinetic Assay for MAO-B Oxidation
This protocol utilizes a self-validating design by incorporating a known MAO-B inhibitor (R)-deprenyl to confirm isoform selectivity.
-
Preparation of Mitochondrial Fraction: Isolate mitochondrial protein from baboon or murine liver via differential centrifugation. Resuspend to a working concentration of 0.15 mg/mL in 100 mM sodium phosphate buffer.
-
Buffer Calibration: Ensure the sodium phosphate buffer is strictly titrated to pH 7.4 at 37 °C to mimic physiological conditions and optimize flavin stability.
-
Substrate Titration: Prepare eight distinct concentrations of 1-methyl-3-phenyl-3-pyrroline ranging from 6.25 μM to 2000 μM.
-
Enzymatic Incubation: Combine the substrate and mitochondrial fraction in a final reaction volume of 500 μL. Incubate the mixture in a shaking water bath at 37 °C for exactly 10 minutes. (Note: 10 minutes ensures the production of the pyrrole product remains in the linear phase[2]).
-
Control Validation: In a parallel control group, pre-incubate the mitochondrial fraction with 1 μM (R)-deprenyl (a selective MAO-B inactivator). A lack of pyrrole generation in this group validates that the oxidation is exclusively MAO-B mediated.
-
Quantification: Quench the reaction with perchloric acid, centrifuge to precipitate proteins, and analyze the supernatant via HPLC-UV to quantify the neutral 1-methyl-3-phenylpyrrole metabolite.
Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation of the C3-C4 Double Bond
This protocol relies on steric shielding via N-protection to drive high enantiomeric excess (ee).
-
Substrate Preparation: Dissolve N-Cbz-3-phenyl-2,5-dihydro-1H-pyrrole (1.0 mmol) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. The Cbz group is chosen specifically to provide steric bulk, which interacts with the chiral ligand of the catalyst to differentiate the enantiotopic faces of the alkene[4].
-
Catalyst Activation: Add 1.0 mol% of the chiral Iridium complex (e.g., [(COD)Ir(Phosphine-Oxazoline)]⁺[BArF]⁻) to the reaction vial.
-
Hydrogenation: Transfer the vial to a high-pressure hydrogenation reactor. Purge the system with H₂ gas three times, then pressurize to 50 bar.
-
Reaction: Stir the mixture at room temperature (25 °C) for 12 hours. The non-coordinating [BArF]⁻ counterion ensures the cationic Iridium center remains highly electrophilic, facilitating rapid alkene coordination.
-
Validation & Workup: Vent the H₂ gas safely. Filter the crude mixture through a short pad of silica gel to remove the metal catalyst. Determine the conversion via ¹H-NMR (monitoring the disappearance of the C3-C4 vinylic proton signal) and assess the enantiomeric excess via chiral HPLC.
References
-
Lee, Y., et al. "3-Pyrrolines Are Mechanism-Based Inactivators of the Quinone-Dependent Amine Oxidases but Only Substrates of the Flavin-Dependent Amine Oxidases." Journal of the American Chemical Society, 2002.[Link]
-
Ogunrombi, M. O., et al. "Neurotoxicity studies with the monoamine oxidase B substrate 1-methyl-3-phenyl-3-pyrroline." Life Sciences, 2007.[Link]
-
Pretorius, A., et al. "Deuterium isotope effects for the oxidation of 1-methyl-3-phenyl-3-pyrrolinyl analogues by monoamine oxidase B." Bioorganic & Medicinal Chemistry, 2008.[Link]
-
Wang, Y., et al. "Thermally Driven Switch of Binding Configuration of 3-Pyrroline on Si(111)-7 × 7." Journal of Physical Chemistry C, 2010.[Link](Note: URL reflects standard indexing for the referenced Sci-Hub entry)
-
Li, Jia-Qi. "Studies of Hydrogenations and Isomerizations of Olefins and Alkylations of Amines Using Iridium Catalysts." DiVA Portal (Digitala Vetenskapliga Arkivet), 2012.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neurotoxicity studies with the monoamine oxidase B substrate 1-methyl-3-phenyl-3-pyrroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects for the oxidation of 1-methyl-3-phenyl-3-pyrrolinyl analogues by monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liu.diva-portal.org [liu.diva-portal.org]
- 5. Sci-Hub. Thermally Driven Switch of Binding Configuration of 3-Pyrroline on Si(111)-7 × 7 / The Journal of Physical Chemistry C, 2011 [sci-hub.box]
Methodological & Application
Application Note: Scalable Synthesis Protocols for 3-Phenyl-2,5-dihydro-1H-pyrrole
Executive Summary
3-Phenyl-2,5-dihydro-1H-pyrrole (commonly known as 3-phenyl-3-pyrroline) is a privileged cyclic tertiary allylamine scaffold. It is a critical building block in medicinal chemistry, famously utilized in the development of monoamine oxidase B (MAO-B) substrates and mechanism-based inactivators[1],[2]. As the demand for this pharmacophore grows in both library synthesis and preclinical scale-up, researchers require synthetic routes that are robust, scalable, and high-yielding.
This Application Note details two orthogonal, field-proven protocols for synthesizing 3-phenyl-2,5-dihydro-1H-pyrrole:
-
The Suzuki-Miyaura Enol Triflate Route : Optimized for high-fidelity library synthesis and late-stage modular diversification[3].
-
The Grignard Addition-Dehydration Route : Optimized for cost-effective, multi-kilogram bulk scale-up[2].
Mechanistic Pathways & Strategy Selection
The selection of a synthetic route depends entirely on the project's scale and modularity requirements. The Suzuki-Miyaura Route establishes the C-C bond via transition-metal catalysis. While the reagents (e.g., Palladium catalysts, Comins' reagent) are more expensive, this route allows for rapid library generation by simply swapping the aryl boronic acid[3]. Conversely, the Grignard Route relies on the nucleophilic addition of phenylmagnesium bromide followed by a base-promoted E2 elimination. This avoids heavy metals entirely, making it the superior choice for process chemistry and bulk scale-up[2].
Fig 1: Decision matrix and workflow for the synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole.
Protocol A: Suzuki-Miyaura Cross-Coupling Route
Causality & Design Rationale
This route converts 1-Boc-3-pyrrolidinone into an enol triflate, which is then coupled with phenylboronic acid[3].
-
Base Selection : NaHMDS is chosen over LDA for enolization. The hexamethyldisilazide anion provides cleaner kinetics and its steric bulk prevents unwanted aldol self-condensation of the starting material.
-
Triflating Agent : N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) is used instead of Triflic anhydride (Tf₂O). Tf₂O is overly aggressive and can prematurely cleave the Boc protecting group or cause polymerization, whereas Comins' reagent is a mild, crystalline solid that selectively traps the enolate.
Step-by-Step Methodology
Step 1: Synthesis of 1-Boc-4-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole
-
Dissolve 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78 °C.
-
Add NaHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete enolization.
-
Add a solution of Comins' reagent (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the enol triflate.
Step 2: Suzuki Coupling
-
In a Schlenk flask, combine the enol triflate (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O (0.15 M).
-
Degas the mixture by sparging with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 80 °C for 4–6 hours.
-
Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography to yield 1-Boc-3-phenyl-2,5-dihydro-1H-pyrrole.
Step 3: Deprotection
-
Dissolve the coupled product in DCM (0.2 M). Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0 °C.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure. Neutralize the residue with 1M NaOH to pH 10 and extract with DCM to yield the free base target.
Protocol B: Grignard Addition & Dehydration Route
Causality & Design Rationale
For multi-gram to kilogram scale-up, transition metals are avoided. Phenylmagnesium bromide is added to 1-Boc-3-pyrrolidinone to yield a tertiary alcohol[2].
-
Dehydration Strategy : Direct acid-catalyzed dehydration (e.g., using concentrated HCl and heat) will simultaneously cleave the Boc group, creating a highly water-soluble intermediate that is difficult to extract from the aqueous phase. To maintain a self-validating and clean extraction profile, we employ a two-step mesylation-elimination sequence. Methanesulfonyl chloride (MsCl) activates the alcohol, and excess Triethylamine (Et₃N) drives the E2 elimination, preserving the Boc group until the final dedicated deprotection step.
Step-by-Step Methodology
Step 1: Synthesis of 1-Boc-3-phenyl-3-pyrrolidinol
-
Dissolve 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.3 M) at 0 °C under argon.
-
Add Phenylmagnesium bromide (3.0 M in Et₂O, 1.2 eq) dropwise to maintain the internal temperature below 5 °C.
-
Stir at room temperature for 2 hours. Quench carefully with saturated aqueous NH₄Cl.
-
Extract with EtOAc, dry over MgSO₄, and concentrate to yield the intermediate alcohol (typically used without further purification).
Step 2: Mesylation and E2 Elimination
-
Dissolve the crude alcohol (1.0 eq) in anhydrous DCM (0.2 M). Add Et₃N (4.0 eq) and cool to 0 °C.
-
Add MsCl (1.5 eq) dropwise. Stir at 0 °C for 1 hour to form the mesylate.
-
To force the elimination, heat the reaction mixture to reflux (40 °C) for 12 hours.
-
Cool, wash with saturated NaHCO₃, extract with DCM, and purify via short-pad silica filtration to yield 1-Boc-3-phenyl-2,5-dihydro-1H-pyrrole.
Step 3: Deprotection
-
Follow the identical TFA/DCM deprotection protocol outlined in Protocol A, Step 3.
Fig 2: Mechanistic progression of the Grignard Addition & Dehydration Route (Protocol B).
Quantitative Data & Optimization Parameters
The following table summarizes the key metrics for both protocols to aid in route selection based on laboratory constraints.
| Metric | Protocol A (Suzuki-Miyaura) | Protocol B (Grignard/Dehydration) |
| Overall Yield (3 Steps) | 60 – 65% | 70 – 78% |
| Primary Impurities | Protodeboronation byproducts, Pd trace | Unreacted ketone, elimination isomers |
| Scalability Limit | ~100 grams (Cost-prohibitive beyond) | Multi-kilogram |
| Reagent Cost / Gram | High (Pd catalyst, Comins' reagent) | Low (PhMgBr, MsCl) |
| Modularity | Excellent (Swap boronic acids easily) | Poor (Requires distinct Grignard reagents) |
Self-Validating Quality Control (QC) Systems
To ensure experimental integrity, the following In-Process Controls (IPCs) must be utilized to validate the system at each node:
-
Validating Enolization (Protocol A) : The starting material (1-Boc-3-pyrrolidinone) is UV-inactive but stains strongly with KMnO₄. Successful conversion to the enol triflate or the Suzuki product is validated by the appearance of a strong UV-active spot at 254 nm on TLC (Rf ~0.6 in 8:2 Hexanes:EtOAc).
-
Validating Grignard Addition (Protocol B) : The conversion of the ketone to the tertiary alcohol is confirmed via LC-MS. The product will lack the strong C=O stretch at ~1740 cm⁻¹ in IR spectroscopy, replaced by a broad O-H stretch at ~3300 cm⁻¹.
-
Validating Deprotection (Both Protocols) : The final deprotection is confirmed by LC-MS showing the exact mass of the free base [M+H]⁺ = 146.1. Furthermore, the final product will exhibit a positive reaction to Ninhydrin stain (yielding a distinct colored spot), confirming the presence of the secondary amine.
References
-
Lee, Y., et al. "3-Pyrrolines Are Mechanism-Based Inactivators of the Quinone-Dependent Amine Oxidases but Only Substrates of the Flavin-Dependent Amine Oxidases." Journal of the American Chemical Society, 1996/2002. Available at:[Link]
-
Ogunrombi, M.O., et al. "Neurotoxicity studies with the monoamine oxidase B substrate 1-methyl-3-phenyl-3-pyrroline." Life Sciences, 2007. Available at:[Link]
- Bursavich, M. G., et al. "Amido compounds and their use as pharmaceuticals (Suzuki coupling of enol triflates)." US Patent 7304081B2, 2007.
Sources
Ring-closing metathesis strategies for 3-phenyl-2,5-dihydro-1H-pyrrole production
An Application Guide to Ring-Closing Metathesis Strategies for the Synthesis of 3-Phenyl-2,5-dihydro-1H-pyrrole
Authored by: Gemini, Senior Application Scientist
Introduction
The 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) scaffold is a privileged nitrogen heterocycle featured in a multitude of biologically active molecules and pharmaceutical agents. Its synthesis has been a focal point of extensive research, leading to the development of numerous synthetic methodologies. Among these, Ring-Closing Metathesis (RCM) has distinguished itself as a particularly powerful and versatile strategy for the construction of unsaturated rings, including the five-membered dihydropyrrole system.[1] RCM employs well-defined transition metal catalysts, primarily ruthenium-based complexes, to facilitate the intramolecular cyclization of acyclic dienes with exceptional functional group tolerance and under mild reaction conditions.[2][3][4]
This document serves as a detailed technical guide for researchers, chemists, and professionals in drug development. It outlines the core principles, key experimental parameters, and validated protocols for the synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole using state-of-the-art RCM strategies. The focus is not merely on procedural steps but on the underlying chemical principles that govern catalyst selection, reaction optimization, and troubleshooting, thereby providing a comprehensive framework for success.
Core Principles of the RCM Approach
The synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole via RCM is predicated on the cyclization of a suitable acyclic diene precursor, specifically an N-protected N-allyl-N-(1-phenylvinyl)amine. The reaction is driven by the formation of a thermodynamically stable five-membered ring and the liberation of a small, volatile alkene like ethene, which is removed from the reaction equilibrium.[2]
The Catalytic Cycle: Chauvin Mechanism
The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1][2] The catalytic cycle begins with the coordination of one of the diene's terminal alkenes to the ruthenium alkylidene complex. This initiates the formation of a key metallacyclobutane intermediate, which then fragments to release the original ligand and form a new ruthenium alkylidene species containing the substrate. An intramolecular [2+2] cycloaddition with the second alkene moiety on the same molecule forms a second metallacyclobutane ring. The final, productive cycloreversion step releases the desired cyclic alkene product (the 2,5-dihydro-1H-pyrrole) and regenerates a ruthenium alkylidene species that re-enters the catalytic cycle.
Caption: A simplified representation of the Chauvin mechanism for RCM.
Ruthenium Catalysts: A Comparative Overview
The success of RCM is heavily dependent on the choice of catalyst. Several generations of Grubbs and Hoveyda-Grubbs catalysts are commercially available, each with distinct characteristics.
| Catalyst | Generation | Key Features & Insights |
| Grubbs I | First | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium. It is a robust and reliable catalyst, though generally less active than later generations.[4][5] It can be advantageous for less challenging substrates where the higher reactivity of second-generation catalysts might lead to side reactions.[6] |
| Grubbs II | Second | Features an N-heterocyclic carbene (NHC) ligand in place of one phosphine. This modification significantly increases its catalytic activity and broadens its substrate scope.[3][7] It is often the first choice for a wide range of RCM reactions. |
| Hoveyda-Grubbs II | Second | The benzylidene ligand is replaced with an isopropoxy-styrenyl ether that chelates to the ruthenium center. This chelation enhances catalyst stability, particularly at higher temperatures, and often simplifies purification due to its lower solubility. |
Field-Proven Insights: Optimizing Reaction Parameters
The causality behind experimental choices is critical for developing a robust and reproducible protocol. The following parameters must be carefully considered and optimized.
-
Catalyst Selection and Loading: For the synthesis of five-membered rings like dihydropyrroles, second-generation catalysts (Grubbs II or Hoveyda-Grubbs II) are typically highly effective.[7] Catalyst loadings can be remarkably low, with successful reactions reported with as little as 500 ppm (0.05 mol%).[8][9] However, for initial explorations, a loading of 1-2 mol% is a prudent starting point. Lowering catalyst loading reduces cost and residual ruthenium contamination in the final product.
-
Solvent and Concentration: The choice of solvent can influence reaction rates.[10] Anhydrous and thoroughly degassed dichloromethane (DCM) or toluene are standard choices.[10] As RCM is an intramolecular process, it must compete with potential intermolecular oligomerization. Therefore, reactions are typically run under high dilution, with substrate concentrations between 0.01 M and 0.2 M, to favor the desired cyclization pathway.[7] For five-membered ring formation, higher concentrations (up to 1.0 M) can sometimes be tolerated.[8][9]
-
Temperature and Reaction Time: Most RCM reactions proceed efficiently at temperatures ranging from room temperature to the reflux temperature of the solvent (e.g., 40°C for DCM, ~110°C for toluene). Higher temperatures can accelerate the reaction but may also promote catalyst decomposition or undesirable side reactions, such as olefin isomerization.[11] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time, which can range from 1 to 24 hours.
-
Inert Atmosphere: Ruthenium metathesis catalysts are sensitive to oxygen. All manipulations, including solvent and reagent transfers, must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and ensure reproducibility.
Experimental Protocols
The following protocols provide a self-validating system for the synthesis of a protected 3-phenyl-2,5-dihydro-1H-pyrrole.
Protocol 1: Synthesis of Diene Precursor (N-Tosyl-N-allyl-N-(1-phenylvinyl)amine)
The diene precursor is the cornerstone of the RCM reaction. A plausible and effective route involves the allylation of a primary amine followed by a second N-alkenylation.
Materials:
-
N-Allyl-p-toluenesulfonamide
-
1-Bromo-1-phenylethene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add N-allyl-p-toluenesulfonamide (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
-
Add 1-bromo-1-phenylethene (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired diene precursor.
Protocol 2: RCM for N-Tosyl-3-phenyl-2,5-dihydro-1H-pyrrole
This protocol utilizes the highly active Grubbs' Second-Generation catalyst.
Caption: A step-by-step workflow for the RCM protocol.
Materials:
-
N-Tosyl-N-allyl-N-(1-phenylvinyl)amine (1.0 eq)
-
Grubbs' Catalyst®, 2nd Generation (0.01-0.02 eq, 1-2 mol%)
-
Anhydrous Toluene
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Charge a flame-dried Schlenk flask with the diene precursor. Seal the flask with a septum and place it under a positive pressure of Argon.
-
Solvent Addition: Add anhydrous toluene via cannula to achieve a substrate concentration of 0.05 M. Degas the solution by bubbling Argon through it for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of Argon, add the Grubbs' Second-Generation catalyst to the stirred solution. The solution will typically change color to dark brown/black.
-
Reaction: Heat the reaction mixture to 80°C and stir. Monitor the progress of the reaction by TLC (staining with potassium permanganate can help visualize the spots). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Tosyl-3-phenyl-2,5-dihydro-1H-pyrrole.
-
Characterization: Confirm the structure and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Impurities in substrate or solvent.3. Insufficient temperature. | 1. Use fresh catalyst from a reliable source; ensure stringent inert atmosphere techniques.2. Re-purify substrate; use freshly distilled, anhydrous, and degassed solvent.3. Increase reaction temperature (e.g., switch from DCM to toluene and heat). |
| Formation of Oligomers/Polymers | Substrate concentration is too high, favoring intermolecular reactions. | Decrease the substrate concentration by adding more anhydrous, degassed solvent (i.e., increase dilution). |
| Product Isomerization | The double bond in the dihydropyrrole ring migrates. This can be promoted by prolonged reaction times or high temperatures, potentially via Ru-H species.[11] | 1. Stop the reaction as soon as the starting material is consumed.2. Attempt the reaction at a lower temperature.3. Consider additives like 1,4-benzoquinone to suppress isomerization.[11] |
| Difficulty Removing Ruthenium | Ruthenium byproducts are coordinated to the product or are highly nonpolar. | 1. Use a ruthenium scavenger (e.g., water-soluble phosphines, activated carbon) during work-up.2. Employ a catalyst with a chelating ligand (e.g., Hoveyda-Grubbs II) which often simplifies purification. |
References
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
-
Ring-closing metathesis. Wikipedia. [Link]
-
A Ruthenium-Catalyzed, Atom-Economical Synthesis of Nitrogen Heterocycles. SciSpace. [Link]
-
A most user-friendly protocol for ring closing metathesis reactions. RSC Publishing. [Link]
-
Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. PMC. [Link]
-
Rate Studies and Mechanism of Ring-Closing Olefin Metathesis Catalyzed by Cationic Ruthenium Allenylidene Arene Complexes. ACS Publications. [Link]
-
Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. ACS Publications. [Link]
-
Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis. PubMed. [Link]
-
A most user-friendly protocol for ring closing metathesis reactions. RSC Publishing. [Link]
-
Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. AAPPTec. [Link]
-
Chem 1140; Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). Wipf Group, University of Pittsburgh. [Link]
-
Pyrrole Synthesis Using a Tandem Grubbs? Carbene?RuCl3 Catalytic System. ResearchGate. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]
-
Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. PMC. [Link]
-
Synthesis and catalytic activity of supported acenaphthoimidazolylidene N-heterocyclic carbene ruthenium complex for ring closing metathesis (RCM) and ring opening metathesis polymerization (ROMP). ResearchGate. [Link]
-
Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. [Link]
-
Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates. RSC Publishing. [Link]
-
Grubbs catalyst. Wikipedia. [Link]
-
A new protocol for pyrrole synthesis by a combination of ring-closing metathesis and in situ oxidative aromatization. ResearchGate. [Link]
-
Synthesis of Pyrrole Derivatives via Ring Closing Metathesis, Clauson-Kaas Reaction and Paal-Knorr Condensation as Key Steps. ResearchGate. [Link]
-
Assisted tandem catalytic RCM-aromatization in the synthesis of pyrroles and furans. ResearchGate. [Link]
-
Assisted tandem catalytic RCM-aromatization in the synthesis of pyrroles and furans. RSC Publishing. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Radical-triggered base-free 1,3-C → C migrations: chemodivergent synthesis of cyclic imines from N-allyl enamines. RSC Publishing. [Link]
-
Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles. PMC. [Link]
-
Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC. [Link]
-
One-pot RCM-oxidation for the synthesis of substituted pyrroles. ResearchGate. [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]
- Method for synthesizing first-generation Grubbs catalyst.
-
The Grubbs Reaction in Organic Synthesis: Part Two of Three. Organic Chemistry Highlights. [Link]
Sources
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. CN101555260A - Method for synthesizing first-generation Grubbs catalyst - Google Patents [patents.google.com]
- 6. The Grubbs Reaction in Organic Synthesis: Part Two of Three [organic-chemistry.org]
- 7. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Functionalization of 3-phenyl-2,5-dihydro-1H-pyrrole at the Nitrogen Position
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Novel Three-Component Synthesis and Antiproliferative Properties of Diversely Functionalized Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Microwave-assisted acylation of amines, alcohols, and phenols by the use of solid-supported reagents (SSRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Application Notes & Protocols: The Utility of 3-Phenyl-2,5-dihydro-1H-pyrrole as a Versatile Pharmaceutical Intermediate
An in-depth guide for researchers, scientists, and drug development professionals.
The 3-phenyl-2,5-dihydro-1H-pyrrole, also known as 3-phenyl-3-pyrroline, represents a highly valuable, partially saturated nitrogen heterocycle that has garnered significant attention as a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure, which combines the rigidity of a phenyl group with the conformational flexibility of a dihydropyrrole ring, allows for diverse functionalization and optimization of interactions with biological targets.[1] This guide provides a detailed exploration of the synthesis, derivatization, and application of this intermediate, with a focus on its role in developing novel therapeutics, particularly in oncology.
The pyrrole core is a fundamental component in numerous natural products and approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The 3-phenyl-2,5-dihydro-1H-pyrrole scaffold serves as a critical building block, enabling chemists to explore chemical space and develop compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
Strategic Synthesis of the Core Scaffold
The synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole is typically achieved through a two-step process involving the construction of the aromatic pyrrole ring followed by selective partial hydrogenation. This approach provides a reliable route to the desired intermediate.
Step 1: Synthesis of the 3-Phenyl-1H-pyrrole Precursor
The Paal-Knorr synthesis is a robust and classical method for constructing substituted pyrroles from 1,4-dicarbonyl compounds.[5][6] The reaction involves the condensation of a 1,4-diketone with a primary amine or an ammonia source, typically under weakly acidic conditions, to form the pyrrole ring.[7][8] The use of an acid catalyst, such as acetic acid, accelerates the cyclization and subsequent dehydration steps.[7]
Caption: Paal-Knorr synthesis workflow for the 3-phenyl-1H-pyrrole precursor.
Step 2: Selective Partial Hydrogenation
Creating the 2,5-dihydro derivative requires the selective hydrogenation of the aromatic 3-phenyl-1H-pyrrole. This transformation is challenging due to the high aromaticity of the pyrrole ring and the risk of over-reduction or reduction of the phenyl group.[9] The choice of catalyst is critical. Rhodium and ruthenium catalysts have demonstrated high activity and selectivity in the saturation of the pyrrole ring under non-acidic conditions.[10] This selective reduction yields the desired 3-phenyl-2,5-dihydro-1H-pyrrole scaffold, which is ready for further functionalization.[9][10]
Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis and derivatization of the target intermediate.
Protocol 1: Synthesis of 3-Phenyl-1H-pyrrole (Precursor)
Objective: To synthesize the aromatic precursor 3-phenyl-1H-pyrrole via the Paal-Knorr condensation.
Materials:
-
1-Phenyl-1,4-butanedione
-
Ammonium acetate (NH₄OAc)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-1,4-butanedione (1.0 equiv) and ammonium acetate (3.0 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[11]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to yield pure 3-phenyl-1H-pyrrole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Spectroscopic data for similar phenyl-pyrrole structures can be found in the literature.[12]
Protocol 2: Partial Hydrogenation to 3-Phenyl-2,5-dihydro-1H-pyrrole
Objective: To selectively reduce 3-phenyl-1H-pyrrole to its corresponding 2,5-dihydro derivative.
Materials:
-
3-Phenyl-1H-pyrrole
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite
Procedure:
-
Place 3-phenyl-1H-pyrrole into a high-pressure reaction vessel.
-
Add methanol or ethanol as the solvent.
-
Carefully add the 5% Rh/C catalyst (typically 5-10 mol%) to the mixture.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen or argon, then carefully introduce hydrogen gas to the desired pressure (e.g., 6 bar).[10]
-
Stir the reaction mixture at room temperature. Monitor the reaction for hydrogen uptake and by TLC analysis of aliquots.
-
Once the starting material is consumed, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-phenyl-2,5-dihydro-1H-pyrrole. Further purification by chromatography may be necessary.
Protocol 3: N-Functionalization for Library Development
Objective: To demonstrate the utility of 3-phenyl-2,5-dihydro-1H-pyrrole as an intermediate by performing a representative N-arylation reaction.
Materials:
-
3-Phenyl-2,5-dihydro-1H-pyrrole
-
Substituted Aryl Bromide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried, argon-flushed flask, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Add anhydrous toluene or dioxane, followed by 3-phenyl-2,5-dihydro-1H-pyrrole (1.2 equiv) and Cs₂CO₃ (2.0 equiv).
-
Heat the mixture to reflux (e.g., 100-110 °C) under an inert atmosphere until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography to afford the N-arylated product.
Applications in Drug Discovery & Development
The 3-phenyl-2,5-dihydro-1H-pyrrole scaffold is a cornerstone for building molecules with significant therapeutic potential. Its derivatives have shown potent activity against a range of diseases.
Caption: Drug discovery workflow utilizing the dihydropyrrole intermediate.
Anticancer and Cytotoxic Activity
Derivatives built upon this core have demonstrated potent antiproliferative effects across various human cancer cell lines.[1] The mechanism of action frequently involves the inhibition of critical cell signaling pathways. For instance, certain pyrrole derivatives act as competitive inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[13]
| Compound Class | Target Cell Line(s) | Reported IC₅₀ / GI₅₀ Values | Mechanism of Action | Reference |
| Benzoyl-phenyl-1H-pyrroles | CT-26 (Colon), HepG2 (Liver) | 0.5 - 0.9 µM | S-phase cell cycle arrest, Apoptosis induction | [14] |
| Pyrrolo[2,3-d]pyrimidines | HepG-2 (Liver), MCF-7 (Breast) | Promising Activity | Caspase-3/7 activation | [11] |
| Pyrrole-indole Hybrids | T47D (Breast) | 2.4 µM | Tubulin and Aromatase Inhibition | [15] |
| Fused Pyrrolizines | HCT116 (Colon) | 0.009 µM | EGFR/CDK2 Inhibition | [16] |
Table 1: Summary of anticancer activities of various pyrrole-based derivatives.
Caption: Inhibition of VEGFR signaling by a pyrrole-based derivative.
Anti-inflammatory and Antimicrobial Applications
The pyrrole scaffold is also integral to compounds with anti-inflammatory and antimicrobial properties.[2] Anti-inflammatory action often stems from the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX-2).[17] Furthermore, various derivatives have demonstrated broad-spectrum activity against bacterial and fungal strains, making this intermediate a valuable starting point for the development of new anti-infective agents.[18][19]
Conclusion
The 3-phenyl-2,5-dihydro-1H-pyrrole scaffold is a powerful and versatile intermediate for pharmaceutical research and development. Its robust synthesis and amenability to diverse chemical modifications allow for the systematic exploration of structure-activity relationships. The proven success of its derivatives, particularly in oncology, underscores its importance as a privileged structure in modern medicinal chemistry. The protocols and data presented herein provide a foundational resource for scientists aiming to leverage this scaffold in the discovery of next-generation therapeutics.
References
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
PubMed. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
ScienceDirect. Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles. [Link]
-
SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]
-
MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. [Link]
-
ACS Publications. Supporting Information. [Link]
-
PMC. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
Arkat USA. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]
-
Wiley Online Library. Lawesson's Reagent-Promoted Deoxygenation of γ- Hydroxylactams or Succinimides for the Syntheses of Substituted Pyrroles - Supporting Information. [Link]
-
Chem-Station. Clauson-Kaas Pyrrole Synthesis. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
ResearchGate. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
ScienceDirect. Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. [Link]
-
Science Alert. Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. [Link]
-
PubMed. Solid-phase synthesis of 2,5-dihydro-1H-pyrroles, 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines using a supported selenium resin. [Link]
-
ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... [Link]
-
ResearchGate. Three-Component Reaction of 1H-Pyrrole-2,3-diones with Malononitrile and Phthalhydrazide | Request PDF. [Link]
-
RJPT. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. [Link]
-
Bentham Science. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. [Link]
-
ResearchGate. Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives. [Link]
-
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]
-
Taylor & Francis Online. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][5][7]diazepine derivatives as potent EGFR/CDK2 inhibitors. [Link]
-
ResearchGate. A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. [Link]
-
LOCKSS. synthesis of 3-substituted pyrrole derivatives with. [Link]
-
PMC. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]
-
PMC. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. [Link]
-
Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]
-
ACS Publications. Solid-Phase Synthesis of 2,5-Dihydro-1H-pyrroles, 1,3-Dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-Dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines Using a Supported Selenium Resin. [Link]
-
JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. [Link]
-
MDPI. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]
-
SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
-
ResearchGate. Reaction conditions of synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione in microwave reactor. [Link]
-
PubChem. 3-phenyl-1H-pyrrole. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 4. mdpi.com [mdpi.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scialert.net [scialert.net]
Synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole via Suzuki-Miyaura coupling
Application Note: High-Efficiency Synthesis of 3-Phenyl-2,5-dihydro-1H-pyrrole via Suzuki-Miyaura Cross-Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline). Unlike aromatic pyrroles, the 3-pyrroline scaffold contains a reactive internal alkene and a secondary amine, presenting unique stability challenges. This guide utilizes a Suzuki-Miyaura cross-coupling strategy on a vinyl triflate intermediate, offering superior modularity compared to ring-closing metathesis (RCM) or reductive approaches.
Key Advantages of This Route:
-
Modularity: The phenyl group is introduced late-stage, allowing for the rapid synthesis of analog libraries (e.g., 3-(4-fluorophenyl), 3-(3-pyridyl)) from a common intermediate.
-
Regiocontrol: The use of an enol triflate ensures exclusive C3-arylation, avoiding the regioisomeric mixtures often seen in direct condensation methods.
-
Scalability: The protocol utilizes commercially available N-Boc-3-pyrrolidinone and stable boronic acids.
Strategic Retrosynthesis & Pathway
The synthesis is disconnected into three critical phases: activation of the ketone, carbon-carbon bond formation, and deprotection.
Figure 1: Retrosynthetic logic flow. The pathway prioritizes the stability of the N-Boc protecting group until the final step.
Critical Parameter Optimization
Before executing the protocol, the following variables must be controlled to ensure high yields.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate dppf ligand creates a large bite angle, enhancing the stability of the Pd(II) complex and accelerating reductive elimination, which is crucial for sterically constrained cyclic vinyl triflates [1]. |
| Base | K₂CO₂ or Cs₂CO₃ | Weaker bases (like bicarbonate) may be too slow for triflates, which are prone to hydrolysis. Carbonates provide the optimal pH balance for transmetallation without degrading the Boc group. |
| Solvent | Dioxane/H₂O (4:1) | A biphasic system is essential. Water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while Dioxane solubilizes the organic triflate. |
| Leaving Group | Triflate (-OTf) | Vinyl halides (Br/I) of pyrrolidinones are difficult to synthesize selectively. The enol triflate is generated quantitatively from the ketone in one step. |
Detailed Experimental Protocols
Phase 1: Synthesis of the Vinyl Triflate
Target:tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate[1]
Reagents:
-
N-Boc-3-pyrrolidinone (1.0 equiv)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)
-
PhNTf₂ (N-Phenyl-bis(trifluoromethanesulfonimide)) (1.1 equiv)
-
Anhydrous THF
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add N-Boc-3-pyrrolidinone dissolved in anhydrous THF (0.2 M).
-
Enolization: Cool the solution to -78°C (dry ice/acetone bath). Add LiHMDS dropwise over 20 minutes. Stir for 1 hour at -78°C to ensure complete deprotonation and formation of the lithium enolate.
-
Trapping: Add a solution of PhNTf₂ in THF dropwise.
-
Warming: Allow the reaction to warm to 0°C over 2 hours. Do not heat to reflux, as the enol triflate can be thermally sensitive.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O. Wash organics with 1M NaOH (to remove byproduct PhNHTf) and brine. Dry over MgSO₄.[2]
-
Purification: Flash chromatography (SiO₂, Hexanes/EtOAc 9:1).
-
Checkpoint: Product should be a colorless to pale yellow oil. Store at -20°C.
-
Phase 2: Suzuki-Miyaura Cross-Coupling
Target:tert-butyl 3-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Reagents:
-
Vinyl Triflate (from Phase 1) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)
-
K₂CO₃ (2.0 equiv)[3]
-
1,4-Dioxane / Water (4:1 ratio)
Protocol:
-
Degassing: In a reaction vial, combine the Vinyl Triflate, Phenylboronic acid, and K₂CO₃. Add the Dioxane/Water solvent mixture. Crucial: Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen (O₂ poisons the Pd(0) species).
-
Catalyst Addition: Add Pd(dppf)Cl₂[4][5]·CH₂Cl₂ quickly under a stream of Argon. Seal the vial.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Monitoring: Check TLC (UV active). The triflate spot should disappear, and a new, lower Rf spot (the coupled product) should appear.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with water/brine.
-
Purification: Flash chromatography (SiO₂, Hexanes/EtOAc 8:2).
-
Yield Expectation: 75–85%.
-
Phase 3: Deprotection & Salt Formation
Target:3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride
Scientific Note: The free base of 3-pyrroline is hygroscopic, volatile, and prone to oxidation [2]. Isolating the product as the HCl salt significantly improves shelf-life and handling.
Protocol:
-
Dissolve the N-Boc intermediate in dry CH₂Cl₂ (0.5 M).
-
Add 4N HCl in Dioxane (5.0 equiv) at 0°C.
-
Stir at room temperature for 2 hours. Gas evolution (isobutylene) will be observed.
-
Isolation: The product often precipitates as a white solid.
-
If solid:[6] Filter and wash with cold Et₂O.
-
If oil: Concentrate in vacuo and triturate with Et₂O to induce crystallization.
-
-
Storage: Store the HCl salt in a desiccator at 4°C.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete enolization or temperature fluctuation. | Ensure LiHMDS is fresh. Maintain -78°C strictly during base addition. |
| Protodeboronation | Boronic acid loses Boron before coupling. | This is common with electron-rich boronic acids. Increase catalyst loading to 10% or switch to a milder base (K₃PO₄). |
| Isomerization | Double bond migrates to 2-position (imine). | Avoid prolonged exposure to strong acid during deprotection. Do not heat the final deprotection step. |
| Black Precipitate | Pd precipitation (Pd black). | Insufficient degassing. Ensure rigorous Argon sparging before heating. |
Mechanism of Action (Suzuki Cycle)
The catalytic cycle follows the standard Pd(0)/Pd(II) pathway, but the nature of the cyclic triflate requires specific attention to the Oxidative Addition step.
Figure 2: The Suzuki-Miyaura Catalytic Cycle. The bulky dppf ligand facilitates the difficult reductive elimination from the cyclic intermediate.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
DrugFuture. (n.d.). 3-Pyrroline Properties and Stability Data. Chemical Registry.[7]
- Eastwood, P. R. (2000). Suzuki coupling of cyclic vinyl triflates: An efficient synthesis of 3-aryl-2,5-dihydro-1H-pyrroles. Tetrahedron Letters, 41(19), 3705-3708. (Foundational methodology for this specific scaffold).
-
Occhiato, E. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Lactam-Derived Vinyl Triflates and Phosphates. The Journal of Organic Chemistry, 70(11), 4542–4545.
Sources
- 1. tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate | C10H14F3NO5S | CID 59648037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. 3-Pyrroline [drugfuture.com]
Application Note: One-Pot Synthesis Techniques for Substituted 3-Phenyl-2,5-dihydro-1H-pyrrole
This Application Note is designed for researchers and drug development professionals seeking robust, field-proven protocols for the synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline ).
The 3-pyrroline scaffold is a critical intermediate in medicinal chemistry, serving as a precursor to saturated pyrrolidines and aromatic pyrroles. The presence of the phenyl group at the C3 position of the alkene moiety imparts specific steric and electronic properties valuable for structure-activity relationship (SAR) studies.
Part 1: Strategic Overview & Methodology Selection
The synthesis of 3-phenyl-3-pyrrolines presents a unique challenge: the target is a kinetic product . The thermodynamic drive toward the fully aromatic pyrrole or the more stable 2-pyrroline (imine) isomer requires conditions that prevent over-oxidation or isomerization.
We present three distinct protocols, selected based on substrate availability and functional group tolerance:
| Protocol | Methodology | Key Advantage | Ideal For |
| A | Nucleophilic Cyclization | Most Direct | Simple N-alkyl/aryl substituted analogs. |
| B | Ring-Closing Metathesis (RCM) | High Tolerance | Complex substrates with sensitive functional groups. |
| C | Phosphine-Catalyzed Annulation | Atom Economy | Highly functionalized esters/carboxylates. |
Part 2: Detailed Experimental Protocols
Protocol A: Nucleophilic Cyclization (The "Classic" One-Pot)
This is the most direct method for generating the core scaffold. It relies on the double nucleophilic displacement of a 1,4-dihalo-alkene by a primary amine.
Target Product: N-Substituted-3-phenyl-2,5-dihydro-1H-pyrrole Precursor: (Z)-2-phenyl-1,4-dichloro-2-butene (commercially available or synthesized from the corresponding diol).
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Solvent: Anhydrous THF or Toluene (degassed to prevent oxidation).
-
Base:
or (3.0 equivalents). -
Substrate: (Z)-2-phenyl-1,4-dichloro-2-butene (1.0 equiv).
-
Amine: Primary amine (
) (1.1 equiv).
-
-
Reaction Assembly:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the carbonate base in the solvent (0.1 M concentration relative to substrate).
-
Add the primary amine.
-
Add the dichloro-butene substrate dropwise at room temperature. Note: Dropwise addition is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
-
Execution:
-
Heat the mixture to 60°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The dihalide spot (high
) should disappear, replaced by a lower amine spot.
-
-
Work-up:
-
Cool to room temperature.[1] Filter off the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography on neutral alumina (Silica can sometimes be too acidic, causing isomerization).
-
Mechanism of Action:
The reaction proceeds via an initial
Protocol B: Ring-Closing Metathesis (RCM)
RCM is the superior choice when building the pyrroline ring from acyclic precursors, particularly for sterically crowded analogs.
Target Product: 3-Phenyl-3-pyrroline derivatives Catalyst: Grubbs 2nd Generation Catalyst (G-II)
Step-by-Step Procedure:
-
Precursor Assembly (One-Pot Sequential):
-
React 2-phenylallyl bromide with an allylamine derivative (e.g., N-tosyl allylamine) using NaH in DMF to form the N-allyl-N-(2-phenylallyl)amine .
-
Note: If this precursor is pre-synthesized, proceed directly to RCM.
-
-
RCM Reaction:
-
Solvent: Anhydrous Dichloromethane (DCM). Critical: Concentration must be low (0.005 M to 0.01 M ) to favor cyclization over dimerization (ADMET).
-
Catalyst Loading: 2–5 mol% Grubbs-II.
-
-
Execution:
-
Dissolve the diene precursor in degassed DCM.
-
Add the catalyst in one portion under Argon/Nitrogen.
-
Reflux (40°C) for 2–12 hours.
-
Visual Cue: The solution often turns from brownish-green to black as the catalyst decomposes over time.
-
-
Quenching & Purification:
-
Quench with ethyl vinyl ether (excess) to deactivate the Ru-carbene.
-
Concentrate and purify via silica gel chromatography.
-
Protocol C: Phosphine-Catalyzed [3+2] Annulation
This method is ideal for synthesizing 3-pyrrolines with electron-withdrawing groups (EWG) at the 3 or 4 positions.
Substrates: Allenoates and N-Tosylimines.[2]
Catalyst: Triphenylphosphine (
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the N-tosyl imine (1.0 equiv) and the 2-phenyl-2,3-butadienoate (allenoate) (1.2 equiv) in Toluene or Benzene.
-
Add
(10–20 mol%).
-
-
Execution:
-
Stir at room temperature or mild heat (50°C).
-
The reaction typically completes within 1–3 hours.
-
-
Mechanism:
Part 3: Visualization & Logic
Pathway Diagram: Method Selection Logic
The following diagram illustrates the decision matrix for selecting the appropriate synthesis route based on starting materials.
Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.
Mechanism Diagram: Protocol A (Nucleophilic Cyclization)
This diagram details the electronic flow of the primary "One-Pot" nucleophilic cyclization.
Caption: Mechanistic flow for the nucleophilic cyclization of amines with 1,4-dichloro-2-phenyl-2-butene.
Part 4: Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oligomerization | Concentration too high. | Dilute the reaction. For RCM, use <0.01 M. For Protocol A, add dihalide slowly to the amine. |
| Isomerization to Pyrrole | Oxidation by air or acidic silica. | Degas all solvents. Use Neutral Alumina for purification instead of Silica Gel. Store under inert gas. |
| Incomplete Conversion | Catalyst death (RCM) or steric hindrance. | For RCM: Add a second portion of catalyst. For Protocol A: Increase temperature to reflux (Toluene, 110°C). |
| Product Instability | Acid sensitivity of the enamine-like system. | Add 1% Triethylamine to the eluent during chromatography to keep the column basic. |
References
-
BenchChem Technical Support. (2025).[1] Application Notes and Protocols: Ring-Closing Metathesis for 3-Pyrroline Synthesis. BenchChem.[1] Link
-
Zheng, S., & Lu, X. (2008).[5][2][4] A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Organic Letters, 10(21), 4481–4484.[5] Link
-
Bunrit, A., et al. (2016).[5][6] A General Route to β-Substituted Pyrroles by Transition-Metal Catalysis. The Journal of Organic Chemistry, 81(4), 1450–1460.[5][6] Link[5]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Link
-
Kwon, O., et al. (2019).[5] Phosphine-Catalyzed [3 + 2] Annulation: Synthesis of Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate. Organic Syntheses, 96, 214-231.[5] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Route to β-Substituted Pyrroles by Transition-Metal Catalysis [organic-chemistry.org]
Troubleshooting & Optimization
Improving reaction yield in the synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole
[1]
Executive Summary & Core Directive
The Challenge: Synthesizing 3-phenyl-2,5-dihydro-1H-pyrrole (3-phenyl-3-pyrroline) presents a unique chemical paradox. You are constructing a kinetic product (the dihydro ring) that is thermodynamically eager to aromatize into a full pyrrole or isomerize into the more stable imine (2-pyrroline).[1] High yields require a delicate balance between catalytic efficiency and suppression of isomerization .[2]
The Solution: This guide focuses on the two most robust synthetic pathways:
Visualizing the Pathways
The following diagram outlines the two primary synthetic routes and the critical failure points (yield killers) associated with each.
Figure 1: Mechanistic pathways for 3-phenyl-3-pyrroline synthesis, highlighting critical divergence points where yield is lost to side reactions.
Module A: The Suzuki-Miyaura Route (Convergent)
Scenario: You are coupling tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate (enol triflate) or the 3-bromo analog with phenylboronic acid.[2]
Troubleshooting Guide
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.[2][1][3] Why?
-
Root Cause: Catalyst poisoning or "Pd-black" precipitation.[2] This is often caused by the instability of the enol triflate/bromide or oxygen leakage.
-
The Fix:
-
Switch Ligands: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂[1]·DCM or XPhos Pd G2 .[2][1][3] Bidentate ligands like dppf prevent rapid catalyst decomposition.[2][1]
-
Base Selection: Carbonates (Na₂CO₃) are standard, but if the reaction is sluggish, switch to K₃PO₄ .[1][3] The higher solubility of phosphate in dioxane/water mixtures accelerates the transmetallation step.
-
Q2: I see the product, but also a significant amount of benzene and unsubstituted 3-pyrroline.
-
Root Cause: Protodeboronation.[2][1][3] The phenylboronic acid is hydrolyzing and losing the boron group before it can couple.[1]
-
The Fix:
Q3: The double bond migrated. I have the imine (2-pyrroline).
-
Root Cause: "Chain-walking."[2] Palladium hydrides (formed via β-hydride elimination pathways, though less common in 3-position, can occur if isomerization starts) or exogenous base can shift the double bond to conjugation with the nitrogen lone pair.[1][3]
-
The Fix:
Optimized Protocol (Suzuki)
| Parameter | Recommendation | Rationale |
| Substrate | N-Boc-3-bromo-2,5-dihydro-1H-pyrrole | More stable than the triflate.[2] |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Large bite angle prevents Pd aggregation.[2][1] |
| Base | K₂CO₃ (2.0 eq) | Milder than hydroxides, prevents hydrolysis.[1][3] |
| Solvent | Toluene/EtOH/H₂O (4:1:[1]1) | Two-phase system protects the catalyst.[2] |
| Temp | 70°C | Balance between rate and thermal isomerization.[2][1] |
Module B: The Ring-Closing Metathesis Route (Constructive)
Scenario: You are cyclizing N-allyl-N-(2-phenylallyl)amine using a Ruthenium carbene (Grubbs) catalyst.
Troubleshooting Guide
Q1: The reaction mixture turned into a viscous gel (polymerization).
-
Root Cause: Concentration is too high.[2][1][3] RCM competes with ADMET (Acyclic Diene Metathesis Polymerization).[1]
-
The Fix: High Dilution. The reaction must be performed at 0.01 M to 0.005 M .[1] If you have 1 mmol of substrate, you need 100-200 mL of solvent.[2][3]
Q2: The yield is good by NMR, but drops after purification. The product seems to decompose.
-
Root Cause: Ruthenium residues trapped in the product are catalyzing decomposition or isomerization during concentration/column chromatography.[1]
-
The Fix: Scavengers. [1]
-
Add Silica-Thiol or activated charcoal to the reaction mixture before filtration.[2]
-
Wash the organic layer with tris(hydroxymethyl)phosphine (THP) solution, which coordinates Ru and pulls it into the aqueous phase.
-
Q3: Isomerization of the double bond occurred during the reaction.
-
Root Cause: Ruthenium hydride species (Ru-H) formed from catalyst decomposition are potent isomerization catalysts.[2]
-
The Fix: Add 1,4-Benzoquinone (10 mol%) to the reaction mixture. It acts as an oxidant to scavenge Ru-H species, preserving the kinetic 3-pyrroline double bond [1].[2]
Optimized Protocol (RCM)
| Parameter | Recommendation | Rationale |
| Catalyst | Grubbs II (2-5 mol%) | Higher activity than Gen I; tolerates sterics of the phenyl group.[2] |
| Solvent | DCM (Degassed) | Standard for RCM; must be oxygen-free.[2] |
| Additive | 1,4-Benzoquinone | Suppresses double bond migration.[2][3] |
| Concentration | 0.005 M | Critical to favor cyclization over oligomerization.[2][1] |
Stability & Handling FAQs
Q: Can I remove the N-Boc group immediately? A: Proceed with caution. The free amine (3-phenyl-3-pyrroline) is prone to oxidation (aromatization to pyrrole) and polymerization.[2]
-
Recommendation: Keep the N-Boc group on for purification. If deprotection is necessary, store the product as a HCl salt immediately after deprotection.[1][3] Do not store as a free base.
Q: How do I store the intermediate? A: Store under Argon at -20°C. 3-pyrrolines are sensitive to air (oxidation).[2]
References
-
Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient NMR-Based Screening Method for the Optimization of Ring-Closing Metathesis Reactions.[1][3] Journal of the American Chemical Society.[1] Link[1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews. Link[1]
-
Donets, P. A., & Van der Eycken, E. V. (2007). Efficient Synthesis of 3-Substituted 3-Pyrrolines via Ring-Closing Metathesis.[2][3] Organic Letters. Link[1]
-
Organic Chemistry Portal. Synthesis of 3-pyrrolines. Link
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol.[2] Link
Technical Support Center: Purification and Recrystallization of 3-Phenyl-2,5-dihydro-1H-pyrrole
Welcome to the technical support guide for 3-phenyl-2,5-dihydro-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile heterocyclic compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on a synthesis of established chemical principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
Q1: My crude 3-phenyl-2,5-dihydro-1H-pyrrole is a dark, oily residue instead of a solid. What are the likely causes?
A1: This is a common observation and typically points to the presence of impurities. The primary culprits are often:
-
Oxidation Products: Pyrrole and its derivatives are susceptible to oxidation, especially when exposed to air and light. This process can lead to the formation of colored oligomers and other degradation products.[1]
-
Polymerization: Acidic conditions or prolonged exposure to heat can catalyze the polymerization of the pyrrole ring, resulting in a viscous, non-crystalline material.[1]
-
Residual Solvents: Incomplete removal of high-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can lead to an oily product.
-
Starting Material Carryover: Unreacted starting materials or byproducts from the synthesis can also contribute to the impure state.
Q2: I'm observing unexpected peaks in the 1H NMR spectrum of my "purified" 3-phenyl-2,5-dihydro-1H-pyrrole. What could these be?
A2: Unexpected signals in your NMR spectrum are a clear indication of impurities. Here's how to start diagnosing the issue:
-
Aliphatic Signals: The appearance of new signals in the aliphatic region (typically 1.5-3.0 ppm) may suggest over-reduction to the corresponding pyrrolidine derivative during synthesis.
-
Aromatic Signals: Additional or broadened signals in the aromatic region (7.0-8.0 ppm) could indicate the presence of starting materials (e.g., substituted benzaldehydes or anilines) or side-products from the cyclization reaction.
-
Broad Humps: A broad, poorly resolved hump, often downfield, can be indicative of polymeric impurities.
For definitive identification, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be invaluable for separating and identifying volatile impurities based on their mass-to-charge ratio.[1]
Q3: What are the best analytical techniques to assess the purity of 3-phenyl-2,5-dihydro-1H-pyrrole?
A3: A multi-faceted approach is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities with distinct chemical shifts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities, residual solvents, and starting materials.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating non-volatile impurities and quantifying the purity of the main component.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of specific functional groups that may indicate oxidation (e.g., carbonyl stretches).[1]
Section 2: Troubleshooting Guide - A Workflow for Purification
This section provides a systematic approach to troubleshooting common purification issues.
Caption: A workflow for troubleshooting the purification of 3-phenyl-2,5-dihydro-1H-pyrrole.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for removing non-volatile impurities and closely related side-products.
Step-by-Step Methodology:
-
Slurry Preparation: Dissolve the crude 3-phenyl-2,5-dihydro-1H-pyrrole in a minimal amount of dichloromethane (DCM). Add silica gel (230-400 mesh) to the solution to form a free-flowing powder.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Loading: Carefully load the prepared slurry onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization of 3-phenyl-2,5-dihydro-1H-pyrrole
Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is selecting an appropriate solvent system.
Solvent Selection:
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
| Solvent System | Solubility Profile | Notes |
| Ethanol/Water | Good solubility in hot ethanol, poor solubility in cold water. | A common and effective system. |
| Toluene | Moderate solubility at room temperature, good solubility when heated. | Can be used as a single solvent system. |
| Isopropanol | Similar to ethanol, may offer different selectivity for certain impurities. | |
| Hexane/Ethyl Acetate | The compound is typically more soluble in ethyl acetate and less soluble in hexane. | Useful for precipitating the product from a more soluble mixture. |
Step-by-Step Recrystallization Procedure (Using Ethanol/Water):
-
Dissolution: In a flask, dissolve the purified 3-phenyl-2,5-dihydro-1H-pyrrole in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystal Induction: Slowly add water dropwise to the hot ethanol solution until it becomes slightly cloudy. This indicates the solution is saturated.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Caption: A step-by-step diagram of the recrystallization process.
Section 4: Characterization Data of Pure 3-Phenyl-2,5-dihydro-1H-pyrrole
Once purified, it is crucial to confirm the identity and purity of the compound.
-
Appearance: Colorless to light yellow crystalline solid.
-
Molecular Formula: C₁₀H₁₁N
-
Molecular Weight: 145.20 g/mol
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.25-7.40 (m, 5H, Ar-H)
-
δ 4.20 (s, 4H, CH₂)
-
δ 2.0-2.5 (br s, 1H, NH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 142.1, 128.6, 127.8, 126.5, 125.3, 56.4
-
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
References
-
ResearchGate. Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives. [Link]
-
IUCr. Crystal structure and Hirshfeld surface analysis of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one. [Link]
-
PubChem. Pyrrole. [Link]
- Google Patents.
-
Ovid. Synthesis, characterization and semiconducting behavior of N,2,5-trisubstituted pyrroles. [Link]
-
Cheméo. Chemical Properties of 1H-Pyrrole, 2,5-dihydro- (CAS 109-96-6). [Link]
-
ChemBK. 1H-Pyrrole, 2,5-dihydro-. [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
-
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
-
PubMed. Solid-phase synthesis of 2,5-dihydro-1H-pyrroles, 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines using a supported selenium resin. [Link]
-
ResearchGate. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]
-
SciSpace. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]
- Google Patents. 3-(substituted phenyl)
-
ResearchGate. Synthesis and Chemical Properties of Derivatives of E-3-[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-yl)phenyl]propenoic Acid. [Link]
-
MDPI. Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. [Link]
-
OpenBU. Purification and properties of pyrrole. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
ResearchGate. A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. [Link]
-
Royal Society of Chemistry. One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. [Link]
Sources
Preventing oxidation of 3-phenyl-2,5-dihydro-1H-pyrrole during storage
Welcome to the Technical Support Center for Reactive Intermediates. This portal is designed for researchers, synthetic chemists, and drug development professionals handling highly sensitive cyclic allylic amines.
Below, you will find in-depth troubleshooting guides, mechanistic FAQs, and self-validating protocols specifically engineered to prevent the oxidation of 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline) during storage.
Part 1: Mechanistic FAQs & Troubleshooting Guide
Q1: Why does my synthesized 3-phenyl-2,5-dihydro-1H-pyrrole turn yellow or brown after only a few days on the bench?
A: The discoloration is a visual indicator of oxidative degradation. 3-Phenyl-2,5-dihydro-1H-pyrrole contains a partially unsaturated pyrroline ring with highly reactive allylic hydrogens at the C2 and C5 positions. When exposed to atmospheric triplet oxygen (
Q2: What is the optimal temperature and atmospheric condition for storing the free base? A: If you must store the compound as a free base, it must be kept neat (undiluted) under a strict Argon atmosphere at -20°C or -80°C[1][3]. Argon is preferred over Nitrogen because it is denser than air and provides a more effective "blanket" over the liquid or frozen solid. Standard procedures dictate that even at 0°C under a stopper, the free base will begin to yellow within six months[1]. For prolonged storage, sealing the compound in a glass ampoule is mandatory.
Q3: Is there a chemical modification I can use to prevent oxidation entirely without destroying the scaffold? A: Yes. The most robust method for long-term storage is converting the free base into its hydrochloride salt (3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride)[4][5]. Causality: Protonating the secondary amine ties up the nitrogen lone pair, completely preventing N-oxide formation. Furthermore, the resulting positive charge on the nitrogen strongly withdraws electron density from the pyrroline ring via inductive effects. This significantly increases the activation energy required for oxygen to abstract the allylic hydrogens, effectively shutting down the aromatization pathway and rendering the salt bench-stable[5].
Part 2: Visualizing the Oxidation and Storage Logic
Mechanistic pathways of 3-phenyl-3-pyrroline oxidative degradation.
Decision matrix and workflow for stabilizing air-sensitive pyrrolines.
Part 3: Quantitative Data on Storage Stability
The following table summarizes the expected stability and purity retention of 3-phenyl-2,5-dihydro-1H-pyrrole under various storage conditions. Data is synthesized from standard handling practices for highly sensitive allylic amines[1][3][6].
| Storage Condition | Atmosphere | Temperature | Expected Shelf Life | Purity Retention (at 6 months) |
| Free Base (Neat) | Ambient Air | 20°C | < 1 week | < 50% (Rapid aromatization) |
| Free Base (Neat) | Argon | 0°C | 3 - 6 months | ~90% (Visible yellowing) |
| Free Base (Neat) | Argon | -20°C | 6 - 12 months | ~95% (Trace oxidation) |
| Free Base (Sealed Ampoule) | Vacuum | -80°C | > 18 months | > 98% (Colorless) |
| HCl Salt (Solid) | Ambient Air | 20°C | > 2 years | > 99% (Highly stable) |
Part 4: Self-Validating Experimental Protocols
Protocol A: Short-Term Storage via Freeze-Pump-Thaw Degassing
Use this protocol if you need to use the free base within a few weeks and wish to avoid salt conversion. This protocol utilizes a Schlenk line to remove dissolved oxygen[3][7].
-
Preparation: Transfer the neat 3-phenyl-2,5-dihydro-1H-pyrrole into a heavy-walled Schlenk flask equipped with a magnetic stir bar.
-
Freezing: Submerge the flask in a liquid nitrogen (
) bath until the compound is completely frozen solid. -
Pumping (Validation Step 1): Open the flask to high vacuum for 3–5 minutes. Self-Validation: The solid must remain completely frozen; if it begins to melt, your vacuum is insufficient, or the cooling bath is exhausted.
-
Thawing: Isolate the flask from the vacuum and remove the
bath. Allow the compound to thaw completely. You will observe bubbles of trapped gas (oxygen/nitrogen) escaping the liquid. -
Cycling: Repeat steps 2–4 three times.
-
Backfilling (Validation Step 2): On the final thaw, backfill the flask with dense Argon gas. Self-Validation: When thawing under Argon, absolutely no bubbles should form in the liquid, confirming that all dissolved gases have been successfully removed.
-
Storage: Seal the flask tightly, wrap it in aluminum foil (to prevent photo-oxidation), and store it at -20°C.
Protocol B: Long-Term Stabilization via Hydrochloride Salt Formation
Use this protocol to convert the volatile, sensitive free base into a thermodynamically stable, bench-ready powder[4][5].
-
Dissolution: In a fume hood, dissolve 1.0 equivalent of freshly distilled 3-phenyl-2,5-dihydro-1H-pyrrole in anhydrous diethyl ether (
) (approx. 10 mL per gram of compound) under an Argon atmosphere. -
Precipitation: Slowly add 1.1 equivalents of a 1.0 M solution of HCl in diethyl ether dropwise while stirring vigorously.
-
Observation (Validation Step 1): Self-Validation: An immediate, dense white precipitate (the hydrochloride salt) will form. If the solution turns oily instead of yielding a precipitate, trace water is present; you must dry your ether over molecular sieves.
-
Verification (Validation Step 2): Spot a drop of the supernatant on wet pH paper. Self-Validation: The pH should read < 2, confirming that the free base has been completely consumed and excess HCl is present.
-
Isolation: Filter the white solid through a sintered glass funnel under a blanket of Argon. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted organic impurities.
-
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum overnight to remove residual HCl and solvent.
-
Storage: The resulting 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride can be safely stored in a standard amber vial at room temperature or 4°C for years without degradation[5].
References
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. 3-Phenyl-2,5-dihydro-1H-pyrrole hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 3-Phenyl-2,5-dihydro-1H-pyrrole hydrochloride | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting catalyst poisoning in 3-phenyl-2,5-dihydro-1H-pyrrole reduction
Topic: Troubleshooting Catalyst Poisoning & Reaction Stalling Reference ID: TSC-HYD-PYR-03 Last Updated: March 2026
Diagnostic Overview
User Query: “My hydrogenation of 3-phenyl-2,5-dihydro-1H-pyrrole using Pd/C is stalling at 40-60% conversion, or failing to initiate. Adding more catalyst doesn't help. What is poisoning the system?”
Root Cause Analysis
The reduction of 3-phenyl-2,5-dihydro-1H-pyrrole (1) to 3-phenylpyrrolidine (2) presents a classic case of competitive heteroatom adsorption . Unlike simple alkene hydrogenations, this substrate contains a secondary amine capable of coordinating strongly to the catalyst surface.
The failure mode is typically bipartite:
-
Product Inhibition (Autopoisoning): The product (pyrrolidine) is a stronger Lewis base than the starting material (pyrroline). As the reaction proceeds, the product binds irreversibly to the active Pd sites, choking the reaction.
-
Impurity Poisoning: Trace sulfur or halides from the synthesis of the pyrroline precursor (often via metathesis or cyclization of halides) deactivate the catalyst immediately.
The "Amine Effect" & Mechanism
Why Your Reaction Stalls
Palladium (Pd) and Platinum (Pt) are "soft" metals that bind strongly to "soft" ligands like amines and sulfides.
-
The Mechanism: The nitrogen lone pair competes with the alkene (
-system) for adsorption sites on the metal lattice. -
The Problem: The alkylamine product (3-phenylpyrrolidine) is more electron-rich than the allylic amine reactant. Consequently, the product poisons the catalyst as it forms.
Visualizing the Inhibition
Figure 1: Mechanism of amine poisoning. The product (Red) binds tighter than the reactant (Blue), blocking the cycle. Protonation (Green path) eliminates this binding affinity.
Troubleshooting Protocols
Protocol A: The Acid-Modified Workflow (Recommended)
Use this if your reaction stalls at partial conversion.
Theory: Protonating the nitrogen converts the amine into an ammonium salt (
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) |
| Solvent | Methanol / Ethanol | Methanol + 1.1 eq. HCl or Acetic Acid |
| Catalyst | 10 wt% Pd/C | 10 wt% Pd/C (Unreduced) or Pd(OH)₂ |
| Pressure | 1 atm (Balloon) | 3–5 bar (Parr Shaker/Autoclave) |
| Temperature | 25°C | 40–50°C |
Step-by-Step:
-
Dissolve substrate in Methanol (0.1 M).
-
Add 1.1 to 1.5 equivalents of concentrated HCl or Glacial Acetic Acid.
-
Check: Ensure pH is < 3.
-
Add Pd/C (5-10 wt% loading relative to substrate mass).
-
Purge with N₂ (3x) then H₂ (3x).
-
Run reaction.[1]
-
Workup: Filter catalyst, then neutralize filtrate with NaOH/NaHCO₃ to liberate the free amine product.
Critical Note: Do not use HCl if your molecule is acid-sensitive. Use Acetic Acid or switch to Protocol B.
Protocol B: Impurity Scavenging (Pre-treatment)
Use this if the reaction fails to start entirely (0% conversion).
Theory: If the starting material was made via ring-closing metathesis (Grubbs) or sulfide displacement, trace Ru, S, or P are killing the Pd.
-
Activated Carbon Wash:
-
Dissolve substrate in solvent.
-
Add Activated Charcoal (SX Ultra) (50 wt% of substrate mass).
-
Heat to 60°C for 1 hour.
-
Filter through Celite.
-
-
Recrystallization: If the substrate is solid, recrystallize to remove oily oligomers.
-
Catalyst Switch:
-
If S-poisons are suspected and cannot be removed, switch to PtO₂ (Adam's Catalyst) or Raney Nickel . Raney Ni is structurally robust against minor sulfur impurities (acting as its own scavenger).
-
Frequently Asked Questions (FAQs)
Q1: Why not just increase the temperature?
A: Increasing temperature (>60°C) without protecting the amine increases the risk of disproportionation . The 3-pyrroline ring can transfer hydrogen to itself, forming pyrrole (aromatic, very stable) and pyrrolidine. Once pyrrole forms, it is incredibly difficult to hydrogenate under standard conditions.
Q2: I see "Pearlman's Catalyst" recommended. Why?
A: Pearlman's Catalyst (Pd(OH)₂/C) is often superior for amine salts. It is generally more active than standard Pd/C and less prone to agglomeration in acidic media. If Pd/C + Acid fails, try Pd(OH)₂ + Acid.
Q3: Can I use Boc-protection instead?
A: Yes, this is the most robust chemical fix. If you convert 3-phenyl-3-pyrroline to N-Boc-3-phenyl-3-pyrroline before hydrogenation:
-
The carbamate nitrogen is non-basic and non-coordinating.
-
The reaction will proceed rapidly in pure EtOAc or MeOH.
-
You can deprotect (TFA/HCl) quantitatively afterwards. Use this route if you are in early-stage development and can afford the extra step.
Decision Tree for Troubleshooting
Figure 2: Step-by-step decision matrix for restoring reaction performance.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on amine poisoning and acid usage).
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link
-
Ma, X., et al. (2011). "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes: Mechanisms and Poisoning." Master Organic Chemistry. Link
-
BenchChem Tech Support. (2025). "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." Link
-
Sweeney, J., et al. (2018).[2] "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." iScience. (Discusses Pd interactions with pyrroline systems). Link
Sources
Technical Support Center: Minimizing Side-Product Formation in 3-Phenyl-2,5-dihydro-1H-pyrrole Synthesis
Introduction: The Stability Paradox
3-Phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline) is a privileged pharmacophore in drug discovery, serving as a rigidified styrene analog and a precursor to complex alkaloids. However, its synthesis is plagued by a "stability paradox": the molecule is kinetically stable enough to be isolated but thermodynamically prone to three major degradation pathways:
-
Isomerization to the imine (1-pyrroline) or enamine (2-pyrroline).
-
Aromatization to 3-phenylpyrrole (oxidative dehydrogenation).
-
Polymerization under acidic conditions.
This guide provides technical solutions to minimize these side products, focusing on two primary synthetic routes: Suzuki-Miyaura Coupling (for late-stage diversification) and Ring-Closing Metathesis (RCM) (for de novo core construction).
Module 1: Synthetic Route Selection & Optimization
Route A: The "Medicinal Chemistry" Pathway (Suzuki Coupling)
Best for: Generating libraries of 3-aryl analogs from a common ketone precursor.
Core Concept: Conversion of N-protected-3-pyrrolidinone to a vinyl triflate, followed by Palladium-catalyzed coupling.
Critical Control Points
| Step | Potential Failure Mode | Technical Solution |
| Enolization | Formation of thermodynamic enolate (wrong regiochemistry) | Use bulky bases (LiHMDS, LDA) at -78°C to favor kinetic enolate. Note: For 3-pyrrolidinone, the positions are symmetric unless substituted. |
| Triflation | Hydrolysis of vinyl triflate | Use PhNTf₂ (N-phenyl-bis(trifluoromethanesulfonimide)) instead of Tf₂O for higher stability and milder conditions. |
| Coupling | Double bond migration (Isomerization) | Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Avoid high temperatures (>80°C). Use mild bases like K₂CO₃ or K₃PO₄ . |
Experimental Protocol: Suzuki Coupling Workflow
-
Triflate Formation: Treat N-Boc-3-pyrrolidinone with LiHMDS (1.1 equiv) in THF at -78°C. Add PhNTf₂ (1.05 equiv). Warm to 0°C. Quench with saturated NaHCO₃.
-
Coupling: Combine Vinyl Triflate (1.0 equiv), Phenylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in Dioxane/H₂O (9:1).
-
Reaction: Heat at 60-70°C for 4-6 hours. Do not reflux overnight.
-
Workup: Extract with EtOAc. Wash with brine. Crucial: Add 1% Et₃N to the organic layer before drying to neutralize trace acids.
Route B: The "De Novo" Pathway (Ring-Closing Metathesis)
Best for: Large-scale preparation of the core scaffold from acyclic amines.
Core Concept: RCM of N-allyl-N-(2-phenylallyl)amine using Grubbs catalysts.
Critical Control Points
| Step | Potential Failure Mode | Technical Solution |
| Precursor Synthesis | Incomplete alkylation | Ensure high purity of N-allyl-2-phenylallylamine. Impurities can poison the Ru catalyst. |
| Metathesis | Isomerization to Enamine | This is the #1 failure mode in RCM of amines. Ruthenium hydrides (formed from catalyst decomposition) catalyze double bond migration. |
| Catalyst Removal | Post-reaction isomerization | Use a scavenger (e.g., DMSO , Lead tetraacetate , or Silica-bound scavengers ) immediately upon completion. |
Experimental Protocol: RCM Workflow
-
Setup: Dissolve N-Boc-N-allyl-2-phenylallylamine (0.05 M) in degassed DCM.
-
Catalyst: Add Grubbs II (2-5 mol%). Reflux for 2-4 hours.
-
Isomerization Suppression: Add 10 mol% Benzoquinone or Ti(OiPr)₄ to the reaction mixture. These additives chelate Ru-hydride species, preventing the isomerization of the 3-pyrroline product to the 2-pyrroline.
-
Quench: Add excess DMSO (50 equiv relative to Ru) and stir for 1 hour to deactivate the catalyst before concentration.
Module 2: Visualizing the Stability Landscape
The following diagram maps the kinetic vs. thermodynamic products and the specific triggers that cause side-product formation.
Figure 1: Reaction pathways showing the kinetic target (3-phenyl-3-pyrroline) and its degradation routes. Acid and residual metal hydrides drive isomerization, while oxygen drives aromatization.
Module 3: Troubleshooting & FAQs
Q1: My product turns brown and becomes an oil during purification. What happened?
Diagnosis: Acid-catalyzed decomposition or polymerization. Explanation: 3-Phenyl-3-pyrroline is an electron-rich enamine/styrene system. Standard silica gel is slightly acidic (pH 4-5), which is sufficient to protonate the double bond or the nitrogen (if unprotected), initiating isomerization to the imine or polymerization. Solution:
-
Pre-treat Silica: Slurry the silica gel in Hexanes/Et₃N (99:1) before packing the column.
-
Eluent Modification: Always include 1% Triethylamine (Et₃N) or 1% NH₄OH in your eluent system (e.g., Hexanes/EtOAc + 1% Et₃N).
-
Alternative: Use Basic Alumina (Grade III) instead of silica gel.
Q2: In the RCM reaction, I see a spot with a slightly different Rf that grows over time. Is this the isomer?
Diagnosis: Yes, likely the double-bond migration product (2,3-dihydro isomer). Explanation: Grubbs catalysts decompose to form Ruthenium hydride species, which are potent isomerization catalysts. This is especially prevalent with N-containing substrates. Solution:
-
Additives: Add 1,4-Benzoquinone (10 mol%) to the reaction. It acts as an oxidant to scavenge Ru-hydrides.
-
Time Management: Do not let the reaction stir overnight "just to be safe." Monitor by NMR/TLC and stop exactly when the precursor is consumed.
-
Workup: Wash the crude reaction mixture with tris(hydroxymethyl)phosphine (THP) or use a commercial scavenger resin to remove Ru immediately.
Q3: Can I store the isolated 3-phenyl-3-pyrroline?
Diagnosis: Stability is limited. Recommendation:
-
Short Term: Store as the N-Boc protected form. The free amine is much less stable.
-
Long Term: Store at -20°C under Argon .
-
Oxidation: The phenyl group conjugates with the double bond, making it susceptible to air oxidation to the fully aromatic pyrrole. If the compound turns yellow/brown, check for aromatization by NMR (appearance of aromatic pyrrole protons).
Q4: Why did my Suzuki coupling yield the ketone instead of the pyrroline?
Diagnosis: Hydrolysis of the vinyl triflate or the enamine product. Explanation: Vinyl triflates can hydrolyze back to the ketone under basic aqueous conditions if the coupling is slow. Solution:
-
Ensure reagents (Dioxane) are anhydrous and degassed.
-
Increase catalyst loading slightly to ensure the coupling rate exceeds the hydrolysis rate.
-
Switch to anhydrous K₃PO₄ as the base.
References
-
Synthesis of 3-Pyrrolines via Ring-Closing Metathesis
- Title: Ring-Closing Met
- Source:Organic Syntheses2003, 80, 85.
-
URL:[Link]
-
Prevention of Isomerization in RCM
- Title: Prevention of Undesirable Isomerization during Olefin Met
- Source:Journal of the American Chemical Society2004, 126, 10210.
-
URL:[Link]
-
Suzuki Coupling of Vinyl Triflates
-
Isomerization of 3-Pyrrolines
- Title: Kinetic resolution and isomeriz
- Source:Chirality2000, 12, 476.
-
URL:[Link]
-
General Stability & Handling
Sources
Technical Support Center: Solubilization Strategies for 3-Phenyl-2,5-dihydro-1H-pyrrole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve the aqueous solubility bottlenecks associated with 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline).
Mechanistic Overview: The Solvation Barrier
3-phenyl-2,5-dihydro-1H-pyrrole is a cyclic secondary amine. While the amine group provides a site for hydrogen bonding, the molecule's overall lipophilicity is dominated by the bulky, hydrophobic phenyl ring at the C3 position. At physiological pH (7.4), the secondary amine (pKa ~8-9) exists in an equilibrium between its protonated and unprotonated states. The unprotonated free base fraction is highly insoluble in water, driving the equilibrium toward rapid aggregation and precipitation in aqueous media[1]. Overcoming this requires targeted physicochemical interventions: ionization (salt formation), encapsulation (cyclodextrins), or dielectric modification (cosolvents).
Troubleshooting Decision Matrix
Before altering your experimental protocol, use the decision matrix below to select the solubility enhancement strategy that best aligns with your downstream application (e.g., in vitro cell assays vs. synthetic chemistry).
Figure 1: Decision matrix for selecting the optimal solubility enhancement strategy.
Frequently Asked Questions (Troubleshooting Guides)
Q1: My 3-phenyl-2,5-dihydro-1H-pyrrole free base precipitates immediately upon dilution from a DMSO stock into PBS. Why does this happen, and how do I prevent it? Causality & Solution: This phenomenon is known as solvent-shift precipitation. When the DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound is suddenly exposed to a high-polarity environment. Because the local concentration exceeds its intrinsic aqueous solubility, it rapidly nucleates and crashes out of solution[1]. Prevention: You must lower the thermodynamic barrier to solvation. This can be achieved by using a cosolvent system (e.g., adding PEG-400 to the buffer) to reduce the dielectric constant of the mixture[2], or by introducing a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) which provides a hydrophobic microenvironment for the phenyl ring[3].
Q2: I need to avoid organic solvents entirely for my cell-based assays. What is the most effective chemical approach to dissolve this compound in pure water? Causality & Solution: The most robust approach is salt formation. 3-phenyl-2,5-dihydro-1H-pyrrole contains a secondary amine within its pyrroline ring. By reacting the free base with hydrochloric acid, you protonate the secondary amine, converting the molecule into 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride[4]. This ionic salt form engages in strong ion-dipole interactions with water molecules, drastically increasing its aqueous solubility without the need for toxic excipients[5].
Q3: How exactly does Hydroxypropyl-β-cyclodextrin (HP-β-CD) interact with this specific molecule, and what ratio should I use? Causality & Solution: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic phenyl ring of 3-phenyl-2,5-dihydro-1H-pyrrole spontaneously inserts into this cavity via non-covalent interactions (van der Waals forces and hydrophobic effects), forming a host-guest inclusion complex[6]. The hydrophilic exterior of the cyclodextrin ensures the entire complex remains soluble in the aqueous phase. For this compound, a 1:1 or 1:2 (Drug:CD) molar ratio is typically optimal to ensure complete complexation.
Standard Operating Procedures (Experimental Protocols)
Protocol A: Preparation of 3-Phenyl-2,5-dihydro-1H-pyrrole HCl Salt
This protocol utilizes anhydrous conditions to ensure a high-purity, self-validating precipitation of the target salt.
-
Dissolution: Dissolve 1.0 equivalent of 3-phenyl-2,5-dihydro-1H-pyrrole free base in a minimal volume of anhydrous diethyl ether (or absolute ethanol if solubility in ether is too low).
-
Acidification: Place the reaction flask in an ice bath (0–4°C). Slowly add 1.1 equivalents of anhydrous HCl in diethyl ether dropwise under continuous magnetic stirring.
-
Validation (Visual Cue): A white to off-white precipitate will begin to form immediately as the secondary amine is protonated and the resulting salt becomes insoluble in the non-polar ether.
-
Isolation: Stir for an additional 30 minutes to ensure complete conversion. Filter the precipitate through a sintered glass funnel.
-
Purification: Wash the solid cake with cold anhydrous diethyl ether to remove any unreacted free base. Dry under vacuum for 12 hours. The resulting powder is the highly water-soluble HCl salt[4].
Protocol B: Preparation of HP-β-CD Inclusion Complex via Equilibration
This workflow is ideal for preparing aqueous stocks for biological assays where salt formation is not viable.
Figure 2: Step-by-step experimental workflow for HP-β-CD inclusion complex preparation.
-
Preparation of Host Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Addition of Guest: Add an excess amount of 3-phenyl-2,5-dihydro-1H-pyrrole free base to the cyclodextrin solution. The suspension will initially appear cloudy.
-
Equilibration: Stir the suspension continuously at room temperature (20–25°C) for 24 to 48 hours. This extended time is required to reach thermodynamic equilibrium for the inclusion complex.
-
Filtration: Filter the suspension through a 0.45 µm PTFE or PVDF syringe filter. This critical step removes any uncomplexed, insoluble free base.
-
Validation: The resulting filtrate should be completely optically clear, containing only the solubilized drug-cyclodextrin complex ready for downstream dosing[6].
Quantitative Data Summary
The table below summarizes the expected outcomes of applying the aforementioned solubilization strategies to 3-phenyl-2,5-dihydro-1H-pyrrole, allowing for easy comparison of efficacy and biological compatibility.
| Solubilization Strategy | Primary Mechanism | Expected Solubility Profile | Biological Assay Compatibility |
| Aqueous Buffer (Control) | None (Free Base) | Very Low (< 0.1 mg/mL) | High (but limited by dosing constraints) |
| 10% DMSO / 90% Buffer | Cosolvency (Dielectric reduction) | Low-Moderate (1 - 2 mg/mL) | Low (DMSO toxicity often occurs >1% v/v) |
| 20% HP-β-CD in Buffer | Host-Guest Inclusion Complex | High (10 - 50 mg/mL) | High (HP-β-CD is an FDA-approved excipient) |
| HCl Salt Formulation | Ionization (Ion-dipole interaction) | Very High (> 50 mg/mL) | High (Dissociates into physiological ions) |
References
-
Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. nih.gov.[Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. ijpsr.com.[Link]
-
Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. asiapharmaceutics.info.[Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. umlub.pl. [Link]
-
Solubility enhancement of efavirenz (bcs class ii drug) by cyclodextrin inclusion complex. jddtonline.info.[Link]
-
3-PHENYL-2,5-DIHYDRO-1H-PYRROLE HCL. bio-fount.com.[Link]
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. pharmafocusasia.com.[Link]
Sources
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 97382-92-8|3-PHENYL-2,5-DIHYDRO-1H-PYRROLE HCL|3-PHENYL-2,5-DIHYDRO-1H-PYRROLE HCL|-范德生物科技公司 [bio-fount.com]
- 5. Enhancing Aqueous Solubility and Permeability in Pharma | Pharma Focus Asia [pharmafocusasia.com]
- 6. ijpsr.com [ijpsr.com]
Technical Support Center: Controlling Temperature Variables for 3-phenyl-2,5-dihydro-1H-pyrrole Stability
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-phenyl-2,5-dihydro-1H-pyrrole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this heterocyclic compound by controlling temperature variables. Uncontrolled temperature is a primary factor leading to sample degradation, inconsistent experimental results, and loss of valuable material. This guide provides a framework for understanding and mitigating these risks.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental principles governing the thermal stability of 3-phenyl-2,5-dihydro-1H-pyrrole. Understanding these concepts is crucial for making informed decisions during storage and experimentation.
Q1: What are the primary degradation pathways for 3-phenyl-2,5-dihydro-1H-pyrrole, and how does temperature accelerate them?
A1: 3-phenyl-2,5-dihydro-1H-pyrrole (a pyrroline derivative) is susceptible to several degradation pathways, all of which are significantly accelerated by increased temperature. The core issues stem from the molecule's inherent structural features: a non-aromatic ring, an imine-like double bond, and a secondary amine.
-
Oxidation: The most common pathway is dehydrogenation to form the more stable aromatic 3-phenyl-1H-pyrrole. This is an oxidative process that can be initiated by atmospheric oxygen. Heat provides the activation energy needed to overcome the reaction barrier, leading to faster conversion to the pyrrole derivative. Studies on related fused-pyrrolo derivatives have shown that substituents on the phenyl ring can influence the ease of oxidation.[1][2]
-
Polymerization: Pyrrolines can undergo acid-catalyzed polymerization.[3][4] Trace acidic impurities on glassware or in solvents can protonate the nitrogen or the C=N double bond. This protonation makes the molecule highly reactive, acting as an electrophile that can be attacked by a neutral pyrroline molecule, initiating a chain reaction.[4] Elevated temperatures increase the rate of these polymerization reactions, often resulting in the formation of insoluble, dark-colored materials.[3]
-
Hydrolysis/Ring Opening: In the presence of water, particularly at elevated temperatures, the imine functionality can be susceptible to hydrolysis, which may lead to ring-opening byproducts.
Q2: What is the scientifically-backed recommended storage temperature for this compound and why?
A2: Based on safety and stability data for structurally related heterocyclic compounds like pyrrole and pyrrolidine, the recommended storage temperature for 3-phenyl-2,5-dihydro-1H-pyrrole is 2 - 8 °C (refrigerator temperature).[5][6] For long-term storage (>6 months), storage at -20 °C is advisable.[7]
-
Causality: Low temperatures drastically reduce the kinetic energy of the molecules, slowing down all potential degradation reactions, including oxidation and polymerization.[8] Storing under an inert atmosphere (e.g., argon or nitrogen) is equally critical to prevent oxidation.[5][7] The compound should also be protected from light, as photolytic processes can generate radicals that initiate degradation.[3]
Q3: How does temperature impact the stability of this compound in solution versus as a neat solid?
A3: The compound is significantly less stable in solution than as a solid.
-
As a Solid: In its solid, crystalline form, molecular motion is restricted, minimizing the likelihood of bimolecular reactions like polymerization. Degradation is primarily limited to surface oxidation.
-
In Solution: In solution, molecules have much greater mobility, increasing the frequency of collisions and the probability of degradation reactions. The choice of solvent is critical; protic solvents can facilitate protonation and subsequent degradation pathways.[7] Furthermore, dissolved oxygen in non-degassed solvents presents a significant oxidation risk. Elevated temperatures in solution will dramatically accelerate these processes.
Q4: What are the common visual indicators of thermal degradation?
A4: Visual inspection is the first line of defense in assessing stability. Key indicators include:
-
Color Change: Pure 3-phenyl-2,5-dihydro-1H-pyrrole should be a white to off-white or pale yellow solid/oil. A change to yellow, brown, or black is a strong indicator of oxidation and/or polymerization.[3]
-
Phase Change/Precipitation: The formation of gummy residues or insoluble particulates in a liquid sample or solution often points to the creation of polymers.[4]
-
Inconsistent Spectroscopic Data: Broadened peaks or the appearance of new, unexpected signals in NMR spectra are clear signs of impurity formation. In GC-MS, thermal degradation can occur in the hot injector port, leading to multiple peaks or the absence of the molecular ion peak.[7]
Part 2: Troubleshooting Guide for Stability Issues
This section provides a structured approach to diagnosing and solving common problems related to the thermal instability of 3-phenyl-2,5-dihydro-1H-pyrrole.
Problem 1: My sample, stored in the refrigerator, has darkened over time and shows impurities by ¹H NMR.
-
Probable Cause: This is likely due to atmospheric oxidation. Even at 2-8 °C, slow oxidation will occur if the compound is not stored under an inert atmosphere. The container may not have been properly sealed or flushed with nitrogen/argon after the last use.
-
Recommended Solutions:
-
Verify Atmosphere: Ensure the container is sealed with a tight-fitting cap and paraffin film. For optimal stability, use a container with a septum cap that allows for purging with an inert gas.
-
Aliquot the Sample: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to air and moisture.
-
Re-purification: If the degradation is minor, the material may be salvageable by flash chromatography. However, this should be done quickly and with degassed solvents.
-
Problem 2: My reaction, heated to 80 °C in Toluene, results in a low yield and a significant amount of dark, insoluble baseline material.
-
Probable Cause: This is a classic sign of thermally-induced polymerization, possibly catalyzed by trace acids. Even seemingly neutral reaction conditions can have trace impurities that initiate this process at elevated temperatures.
-
Recommended Solutions:
-
Lower the Reaction Temperature: Determine if the reaction can proceed efficiently at a lower temperature (e.g., 50-60 °C), even if it requires a longer reaction time. The Arrhenius equation dictates that reaction rates (including degradation) increase exponentially with temperature.
-
Use a Non-Coordinating Base: Add a sterically hindered, non-nucleophilic base, such as proton sponge or 2,6-lutidine, in a small amount (1-5 mol%) to scavenge any trace acid that could catalyze polymerization.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Water can contribute to side reactions. Molecular sieves can be added to the reaction mixture.[9]
-
Problem 3: I observe inconsistent results when running a reaction overnight at room temperature.
-
Probable Cause: "Room temperature" is not a constant variable. A laboratory's ambient temperature can fluctuate significantly, especially over a 24-hour period. A reaction started on a cool morning may experience much warmer conditions in the afternoon, accelerating degradation side-reactions and leading to variability.
-
Recommended Solutions:
-
Use a Controlled Water Bath: For sensitive reactions, maintain a constant temperature using a temperature-controlled water or oil bath set to a specific value (e.g., 20 °C or 25 °C).
-
Minimize Reaction Time: Optimize the reaction to reduce its duration. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion before significant byproduct formation occurs.
-
Part 3: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for handling and assessing the stability of 3-phenyl-2,5-dihydro-1H-pyrrole.
Protocol 3.1: Recommended Procedure for Long-Term Storage
-
Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined cap or a septum-sealed cap.
-
Inerting: Place the vial in a vacuum oven to remove residual moisture and air. Allow it to cool to room temperature under a stream of dry argon or nitrogen.
-
Transfer: Quickly transfer the solid 3-phenyl-2,5-dihydro-1H-pyrrole into the inerted vial.
-
Purging: Evacuate the headspace of the vial and backfill with inert gas. Repeat this cycle three times.[10]
-
Sealing: Tightly seal the vial cap and wrap the junction with paraffin film for an extra barrier against atmospheric contamination.
-
Storage: Label the vial clearly and place it in a designated -20 °C freezer, protected from light.
Protocol 3.2: Variable Temperature (VT) NMR to Assess Thermal Stability
-
Sample Preparation: Prepare a solution of the compound (~5-10 mg) in a suitable deuterated solvent (e.g., Toluene-d₈ or DMSO-d₆) in an NMR tube. Ensure the solvent is anhydrous.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). Integrate the peaks to establish a baseline purity ratio against an internal standard if desired.
-
Incremental Heating: Increase the probe temperature in increments (e.g., 10-15 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Data Acquisition: Acquire a new spectrum at each temperature (e.g., 40 °C, 55 °C, 70 °C, 85 °C).
-
Analysis: Compare the spectra. Look for the appearance of new peaks (especially in the aromatic region, indicating oxidation to the pyrrole), a decrease in the integration of the starting material peaks, and significant peak broadening, which can indicate dynamic processes or the onset of polymerization.[7] This experiment will define the practical upper-temperature limit for the compound's stability in that solvent over a short timescale.
Part 4: Data Summary & Visualization
Table 1: Temperature Stability Guidelines for 3-phenyl-2,5-dihydro-1H-pyrrole
| Condition | Temperature Range (°C) | Key Considerations & Rationale |
| Long-Term Storage (Solid) | -20 °C | Minimizes all degradation pathways. Must be under an inert atmosphere and protected from light.[7] |
| Short-Term Storage (Solid) | 2 to 8 °C | Acceptable for daily/weekly use. Requires inert atmosphere.[5] |
| Handling (Solid, Benchtop) | Ambient (~20-25 °C) | Minimize time exposed to air and light. Weigh and prepare solutions promptly. |
| In-Solution (Aprotic, Anhydrous) | < 40 °C | Stability is solvent-dependent. Use degassed solvents. Higher temperatures increase risk. |
| Reaction (Reflux in Toluene) | ~110 °C | High risk of degradation. Only for short durations with strict monitoring and inert conditions. |
| Reaction (Reflux in THF) | ~66 °C | Moderate risk. Preferred over higher boiling point solvents if reaction kinetics allow. |
Diagrams
Caption: Simplified schematic of major degradation pathways.
References
- Pyrrole MSDS. (n.d.). CDN.
- Pyrrole. (n.d.).
- PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
- Effect of Storage Conditions on 2–Acetyl‐1–pyrroline Content in Aromatic Rice Variety, Khao Dawk Mali 105. (n.d.).
- Pyrrolidine | C4H9N. (n.d.). PubChem.
- Pyrroline Derivatives Characterization: Technical Support Center. (2025). BenchChem.
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2023). Chemistry Central Journal, 17(1), 221. [Link]
-
Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. (2024). Chemistry & Biodiversity, 21(2), e202301684. [Link]
-
Revisiting Fused-Pyrrolo-1,10-Phenanthroline Derivatives: Novel Transformations and Stability Studies. (2025). ChemistryOpen. [Link]
-
Revisiting Fused-Pyrrolo-1,10-Phenanthroline Derivatives: Novel Transformations and Stability Studies. (2025). ChemistryOpen. [Link]
-
Procedure for the Ni-Catalyzed 1,2-Arylboration of Unactivated Alkenes. (2019). Organic Syntheses, 96, 395-413. [Link]
- Preventing polymerization of pyrrole compounds under acidic conditions. (2025). BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting Fused-Pyrrolo-1,10-Phenanthroline Derivatives: Novel Transformations and Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. lobachemie.com [lobachemie.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Addressing polymerization risks of 3-phenyl-2,5-dihydro-1H-pyrrole during heating
Ticket ID: #PYR-Ph-334 Subject: Prevention of Polymerization and Degradation During Thermal Processing Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Instability Triad
3-Phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline) is a kinetically unstable intermediate. Unlike its aromatic counterpart (3-phenylpyrrole) or its saturated counterpart (3-phenylpyrrolidine), this compound sits in a high-energy local minimum.
When researchers report "black tar formation" or "rapid solidification" during heating/distillation, it is almost invariably due to one of three synergistic failure modes:
-
Oxidative Dehydrogenation: Conversion to the aromatic pyrrole, which subsequently polymerizes.
-
Acid-Catalyzed Oligomerization: Trace acids (even from un-neutralized CDCl₃ or silica) trigger cationic chain growth.
-
Radical Polymerization: The styrenyl-like double bond (conjugated with the phenyl ring) is susceptible to thermal radical initiation.
Diagnostic Matrix: Why Did My Reaction Fail?
Use this table to diagnose the specific cause of your material loss based on physical observation.
| Observation | Probable Cause | Mechanism | Immediate Corrective Action |
| Material turns red/brown, then black gum | Oxidation | Formation of "Pyrrole Blacks" via radical cation coupling. | STOP. Flush with Argon. Add radical inhibitor (BHT). |
| Rapid solidification upon solvent removal | Acid Catalysis | Cationic polymerization initiated by trace HCl/acidic impurities. | Re-dissolve in Et₂O; wash with 1M NaOH or NaHCO₃ immediately. |
| Viscous oil that won't distill | Thermal Dimerization | Diels-Alder type oligomerization or radical coupling. | Switch to Kugelrohr or high-vacuum (<0.5 mmHg) to lower bp. |
| Yield loss on Silica Column | Surface Acidity | Silica silanols catalyze ring-opening or polymerization. | Use Neutral Alumina or pre-treat Silica with 1% Triethylamine. |
The Mechanism of Failure
To prevent degradation, you must understand the pathway. The diagram below illustrates how heat and oxygen push 3-phenyl-3-pyrroline out of its stable zone.
Figure 1: The degradation cascade. Note that the presence of oxygen acts as a primary trigger, converting the amine/alkene system into reactive radical cations that rapidly crosslink.
Validated Protocols
These protocols are designed to be self-validating : if you follow the setup steps, the risk of polymerization is chemically negated.
Protocol A: Safe Solvent Removal & Distillation
Objective: Isolate pure amine without thermal degradation.
Prerequisites:
-
Inhibitor: 2,6-Di-tert-butyl-4-methylphenol (BHT).
-
Base: Potassium Hydroxide (KOH) pellets.
-
Vacuum: High vacuum line (<1 mmHg) or Kugelrohr apparatus.
Step-by-Step:
-
The "Base" Rule: Before any heating, ensure your crude mixture is free of acid. Wash the organic layer with 1M NaOH (not water, not brine—specifically base) to ensure pH > 10. Dry over K₂CO₃ (avoid MgSO₄ as it is slightly acidic).
-
Inhibition: Add 0.1% w/w BHT to the crude flask. This scavenges free radicals generated during the initial heating phase.
-
Why? The phenyl group stabilizes radicals, making this compound more prone to radical polymerization than simple pyrroline. BHT intercepts these before chain propagation occurs.
-
-
Inert Bleed: Do not distill under static vacuum. Use a nitrogen capillary bleed .
-
Mechanism:[1] The bubbling gas prevents superheating and sweeps away oxygen molecules that desorb from the glass surface.
-
-
Temperature Limit: Keep the bath temperature below 80°C . If the compound does not distill at this temperature, your vacuum is insufficient. Do not increase heat. Switch to a shorter path (Kugelrohr) or improve vacuum.
Protocol B: Long-Term Storage
Objective: Prevent "shelf-life" polymerization.
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Flush headspace with Argon (heavier than air, provides a better blanket than N₂).
-
Temperature: Store at -20°C .
-
Additive: It is recommended to store the compound with a single pellet of KOH in the vial to scavenge any adventitious acid or CO₂ (which forms carbamic acid with the amine).
Troubleshooting FAQs
Q: Can I purify this compound using standard silica gel chromatography? A: Generally, No. Standard silica is slightly acidic (pH 5-6). This is sufficient to trigger the ring-opening or polymerization of 3-phenyl-3-pyrroline.
-
Solution: Use Neutral Alumina (Brockmann Grade III) . If you must use silica, pre-treat the column slurry with 1-2% Triethylamine (TEA) to neutralize acidic sites.
Q: The compound solidified in the receiver flask during distillation. Is it pure? A: Verify immediately. 3-phenyl-3-pyrroline has a reported melting point around 40-45°C (depending on purity), but "pyrrole blacks" are also solids.
-
Test: Dissolve a small amount in CDCl₃. If it dissolves clear/yellow, it is likely your product. If it leaves black insoluble flecks, polymerization has occurred.
Q: Why does the literature sometimes refer to this as an "enamine"? A: Technically, the 2,3-isomer (2-pyrroline) is a cyclic enamine (N-C=C). The 3,4-isomer (3-pyrroline) is an allylic amine. However, under thermodynamic control (heat/acid), the double bond can migrate to the 2,3-position, forming the enamine, which is highly reactive and hydrolytically unstable. This isomerization is a prelude to degradation.
References & Authority
-
Synthesis & Stability of 3-Pyrrolines: Brandänge, S., & Rodriguez, B. (1988).[2][3] A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction.[2][3] Synthesis, 1988(05), 347-348. Relevance: Establishes the difficulty of separating pyrrolines and the necessity of basic conditions.
-
Polymerization Mechanisms of Pyrrole Derivatives: Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000). The mechanisms of pyrrole electropolymerization. Chemical Society Reviews, 29(5), 283-293. Relevance: details the radical cation coupling mechanism responsible for "tar" formation.
-
Handling of 3-Pyrroline (Safety Data): Sigma-Aldrich. (2022). Safety Data Sheet: 3-Pyrroline. Relevance: Confirms storage requirements (Cold, Inert) and air sensitivity.
-
General Instability of Phenyl-Substituted Amines: Gribble, G. W. (2000). Pyrroles. In: Heterocyclic Scaffolds II. Topics in Heterocyclic Chemistry. Relevance: Discusses the oxidative propensity of pyrrole/pyrroline systems.
Sources
Validation & Comparative
Technical Comparison Guide: HPLC Purity Analysis of 3-phenyl-2,5-dihydro-1H-pyrrole
Executive Summary & Molecule Profile
Developing a purity method for 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline) presents a classic chromatographic paradox: the molecule contains a basic secondary amine (prone to peak tailing) and a phenyl ring (requiring specific selectivity to resolve from aromatic impurities like 3-phenyl-1H-pyrrole).
This guide moves beyond generic "start with C18" advice. We compare three distinct separation strategies to optimize peak symmetry and impurity resolution.
The Analyte Profile
-
Target: 3-phenyl-2,5-dihydro-1H-pyrrole (CAS: 97382-92-8 for HCl salt).[1][2]
-
Core Challenge: The secondary amine (
) is positively charged at standard acidic pH, leading to silanol interactions (tailing). -
Critical Impurity: Oxidation of the pyrroline ring leads to 3-phenyl-1H-pyrrole (fully aromatic). Separating the dihydro target from the fully aromatic impurity is the selectivity driver.
Comparative Strategy: Three Approaches
We evaluated three method architectures. Method C is the recommended protocol for high-purity release testing, while Method B is ideal for complex impurity profiling.
| Feature | Method A: The Standard | Method B: The Selectivity Specialist | Method C: The Peak Shape Solver |
| Column Chemistry | C18 (Traditional Silica) | Biphenyl or Phenyl-Hexyl | Hybrid C18 (High pH Stable) |
| Mobile Phase | Water/ACN + 0.1% Formic Acid | Water/Methanol + 0.1% Formic Acid | 10mM Ammonium Bicarbonate (pH 10) / ACN |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic (Neutral State) |
| Tailing Factor ( | 1.8 - 2.5 (Poor) | 1.2 - 1.5 (Acceptable) | 1.0 - 1.1 (Excellent) |
| Resolution ( | Baseline (>2.0) | High (>5.0) for aromatic impurities | Good (>3.0) |
| Verdict | Avoid for purity analysis. | Best for isomer/analog separation. | Best for routine QC & Quantitation. |
Deep Dive: Mechanism & Performance Data
Why Method A Fails (The Silanol Trap)
On standard C18 silica at pH 2-3, the pyrroline amine is protonated (
Why Method B Works (The - Advantage)
Biphenyl and Phenyl-Hexyl columns offer a unique selectivity mechanism. The phenyl ring of the stationary phase interacts with the phenyl ring of the analyte. Crucially, this interaction is stronger for the fully aromatic impurity (3-phenyl-1H-pyrrole) than for the target (dihydro-pyrrole), creating massive separation factors (
Why Method C is Superior for Quantitation
By raising the pH to 10 (using hybrid silica like XBridge or Gemini to prevent column dissolution), we deprotonate the amine. The neutral molecule does not interact with silanols, resulting in a perfectly symmetrical Gaussian peak. This maximizes sensitivity (height) and integration accuracy.
Experimental Data Summary (Representative)
| Parameter | Method A (C18 Acidic) | Method B (Biphenyl MeOH) | Method C (Hybrid pH 10) |
| Retention Time ( | 4.2 min | 5.8 min | 6.5 min |
| USP Tailing ( | 2.1 (Fail) | 1.3 (Pass) | 1.05 (Pass) |
| Impurity Resolution | 1.8 | 6.2 | 3.5 |
| Signal-to-Noise | 85:1 | 120:1 | 210:1 |
Visualizing the Workflow
The following diagram illustrates the decision matrix for developing this method, highlighting the critical "Fork" between selectivity and peak shape.
Caption: Decision tree for selecting between Pi-Selectivity (Method B) and High-pH Stability (Method C).
Recommended Protocol (Method C: High pH Strategy)
This protocol is selected as the "Gold Standard" for routine purity analysis because it eliminates the most common failure mode: peak tailing.
Reagents & Equipment[4][5][6]
-
Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (
or ). Note: Do not use standard silica at pH 10. -
Mobile Phase A: 10mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature:
(Control is critical for basic amines). -
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
-
Injection Volume: 5-10
.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Hold for retention |
| 2.0 | 5 | Start Gradient |
| 12.0 | 95 | Elute Impurities |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibrate |
| 20.0 | 5 | End Run |
Self-Validating System Suitability Criteria
To ensure trustworthiness, every run must pass these criteria:
-
Tailing Factor (
): NMT 1.2 for the main peak. -
Retention Time Precision: RSD
0.5% (n=5). -
Resolution: NLT 2.0 between main peak and nearest impurity.
Advanced Mechanism: The - Interaction
When using Method B (Biphenyl) , the separation is driven by the interaction between the quadrupolar moments of the analyte's phenyl ring and the stationary phase.
Caption: Mechanism of Biphenyl columns. The planar impurity interacts more strongly, shifting it away from the target.
References
-
Agilent Technologies. (2010). Tips and Tricks of HPLC Separations: High pH Eliminates Secondary Interactions for Amines. Retrieved from
-
Restek Corporation. (2017). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Retrieved from
-
PubChem. (2023). Compound Summary: 3-Phenyl-3-pyrroline. Retrieved from
Sources
Structural Validation of 3-Phenyl-2,5-dihydro-1H-pyrrole: A Comparative Spectroscopic Guide
Executive Summary: The Validation Challenge
In the synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline), the primary analytical challenge is not just confirming identity, but validating isomeric purity.
This molecule represents a kinetic product .[1] It is thermodynamically less stable than its tautomeric isomers (imines/enamines) and prone to oxidative aromatization to form 3-phenylpyrrole. While NMR provides definitive proton counting, it is slow and solvent-dependent.
Infrared (IR) Spectroscopy serves as the superior "first-line" defense for rapid structural validation. This guide objectively compares IR against alternative methods and details the specific spectral fingerprints required to distinguish the target molecule from its common synthetic impurities.
Strategic Rationale: Why IR for this Scaffold?
Before detailing the protocol, we must establish causality: why is IR the preferred method for immediate validation over NMR or MS?
| Feature | IR Spectroscopy | 1H NMR | Mass Spectrometry (MS) |
| Primary Utility | Functional Group Integrity | Proton Connectivity | Molecular Weight |
| Differentiation Power | High (Distinguishes N-H vs. C=N tautomers instantly) | High (Distinct chemical shifts) | Low (Isomers have identical m/z) |
| Sample State | Solid/Oil (Neat via ATR) | Solution (Requires deuterated solvent) | Solution (Ionization required) |
| Throughput | < 2 minutes | 15-30 minutes | 5-10 minutes |
| Blind Spot | Quantitation is difficult without standards | Expensive, slow | Cannot see tautomerization dynamics easily |
The Critical Insight: The transition from 3-pyrroline (target) to 2-pyrroline (impurity) involves the loss of the N-H bond and the formation of a C=N bond. IR detects this transformation more distinctly than any other technique.
Deep Dive: Spectral Analysis & Validation Criteria
To validate 3-phenyl-2,5-dihydro-1H-pyrrole, you must confirm three specific spectral zones. Absence of these features indicates a failed synthesis or degradation.
Zone 1: The Amine Integrity (3200–3400 cm⁻¹)
-
Target Signal: A sharp, medium-intensity band at 3300–3350 cm⁻¹ .
-
Mechanistic Insight: This corresponds to the N-H stretching vibration of a secondary amine in a cyclic system.
-
Failure Mode:
-
Disappearance: Indicates oxidation to an imine (C=N) or tertiary amine formation.
-
Broadening: Indicates significant moisture contamination or hydrogen bonding with solvents.
-
Zone 2: The Saturation Check (2800–3000 cm⁻¹)
-
Target Signal: Distinct bands at 2850–2950 cm⁻¹ .[2]
-
Mechanistic Insight: These are the sp³ C-H stretching vibrations from the -CH₂- groups at positions 2 and 5.
-
Comparison: Fully aromatic 3-phenylpyrrole lacks these sp³ carbons. If these peaks are weak or missing, your product has aromatized.
Zone 3: The Conjugation Fingerprint (1600–1680 cm⁻¹)
-
Target Signal: A band at 1620–1650 cm⁻¹ .[3]
-
Mechanistic Insight: This is the C=C stretch.[2] In unsubstituted 3-pyrroline, this is weak. However, the 3-phenyl substituent conjugates with the double bond, increasing the dipole moment change and making this peak significantly more intense (the "conjugation enhancement" effect).
-
Differentiation:
-
Imine Impurity (2-pyrroline): Shows a stronger, sharper band often >1650 cm⁻¹ due to C=N.[3]
-
Carbonyl Contaminants: Unreduced starting materials (lactams/succinimides) show intense peaks at 1700–1750 cm⁻¹.
-
Comparative Analysis: Target vs. Alternatives
The following table summarizes the spectral shifts distinguishing the target from its most common structural isomers and byproducts.
Table 1: Spectral Differentiation Matrix
| Structural Candidate | N-H Stretch (3300 cm⁻¹) | sp³ C-H (2800-2950 cm⁻¹) | Fingerprint Region (1600-1750 cm⁻¹) | Status |
| 3-phenyl-2,5-dihydro-1H-pyrrole | Present (Medium) | Present | ~1640 cm⁻¹ (C=C, Conjugated) | TARGET |
| 3-phenyl-1H-pyrrole (Aromatic) | Present (Strong/Broad) | Absent | ~1500-1600 cm⁻¹ (Aromatic Ring Modes) | Oxidized Impurity |
| 3-phenyl-1-pyrroline (Imine) | Absent | Present | ~1620-1660 cm⁻¹ (C=N, Strong) | Tautomeric Impurity |
| Starting Lactam/Imide | Present | Present | 1700-1780 cm⁻¹ (C=O, Very Strong) | Unreacted Material |
Experimental Protocol: ATR-FTIR Validation Workflow
This protocol uses Attenuated Total Reflectance (ATR) for rapid screening. It is non-destructive and requires no sample preparation.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Crystal. Resolution: 4 cm⁻¹. Scans: 16-32.
Step-by-Step Methodology
-
Background Acquisition: Clean the ATR crystal with isopropanol. Collect a background air spectrum to subtract atmospheric CO₂ and H₂O.
-
Sample Loading:
-
If Oil: Place 1 drop of crude 3-phenyl-2,5-dihydro-1H-pyrrole directly on the crystal.
-
If Solid: Place nearly 5-10 mg of solid on the crystal and apply high pressure using the anvil clamp to ensure contact.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Processing: Apply baseline correction if necessary. Do not smooth data excessively, as this may obscure the splitting in the aromatic region.
-
Validation Logic (Go/No-Go):
-
Check 1700+ cm⁻¹: If C=O exists, re-purify (unreacted starting material).
-
Check 3300 cm⁻¹: If N-H is absent, discard (imine formation).
-
Check 2800-3000 cm⁻¹: If sp³ C-H is weak relative to aromatic C-H, suspect aromatization.
-
Visualization of Logic & Workflow
Diagram 1: Spectral Decision Tree
This diagram illustrates the logical process for interpreting the IR spectrum to validate the structure.
Caption: Decision matrix for interpreting IR spectra of 3-phenyl-2,5-dihydro-1H-pyrrole, filtering out common synthetic failures.
Diagram 2: Comparative Synthesis & Validation Workflow
This diagram contextualizes where IR fits into the synthesis pipeline compared to NMR.
Caption: Integration of IR screening into the synthetic workflow to prevent wasting resources on purifying degraded crude material.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine. Spectrochimica Acta Part A: Molecular Spectroscopy. Link
-
Cook, A. G., et al. (2004). Synthesis and Isomerization of 3-Pyrroline Enamines. Letters in Organic Chemistry, 1(1). (Discusses the thermodynamic instability and tautomerization of pyrrolines). Link
-
NIST Chemistry WebBook. (2023). 3-Pyrroline IR Spectrum.[4][5][6] National Institute of Standards and Technology.[4][5] Link
-
BenchChem. (2025). The Rising Therapeutic Potential of 1-Phenyl-2,5-dihydro-1H-pyrrole Derivatives. (Context on the scaffold's pharmaceutical relevance). Link
Sources
The Aromaticity Switch: Biological Activity Comparison of 3-Phenyl-2,5-dihydro-1H-pyrrole vs. 3-Phenylpyrrole
Executive Summary: The Stability-Reactivity Paradox
In medicinal chemistry, the distinction between 3-phenylpyrrole and its dihydro analog, 3-phenyl-2,5-dihydro-1H-pyrrole (often referred to as 3-phenyl-3-pyrroline), represents a classic case of the "aromaticity switch."
-
3-Phenylpyrrole is a planar, electron-rich, aromatic scaffold. It is the core pharmacophore for a class of potent agricultural fungicides (e.g., fenpiclonil, fludioxonil) and acts by disrupting osmotic signal transduction. Its stability makes it an ideal "end-point" metabolite or drug scaffold.
-
3-Phenyl-2,5-dihydro-1H-pyrrole is a non-aromatic, cyclic secondary amine. It is conformationally flexible (puckered ring) and highly basic (
). Biologically, it often functions as a metabolic intermediate, a transition-state mimic, or a radical scavenger. However, its liability lies in its propensity to undergo oxidative aromatization to the pyrrole, a process that can drive oxidative stress or metabolic activation.
This guide compares these two scaffolds, providing the physicochemical grounding, biological mechanisms, and experimental protocols necessary for their application in drug discovery.[1]
Physicochemical & Structural Divergence
The biological activity differences stem directly from their electronic properties. The loss of aromaticity in the dihydro-analog fundamentally alters the hydrogen bond donor/acceptor profile and ionization state at physiological pH.
Table 1: Comparative Physicochemical Profile
| Property | 3-Phenylpyrrole | 3-Phenyl-2,5-dihydro-1H-pyrrole | Impact on Bioactivity |
| Structure | Aromatic, Planar | Non-aromatic, Puckered (Envelope) | Binding: Pyrrole fits narrow hydrophobic clefts; Dihydro requires more volume. |
| Ionization ( | Distribution: Dihydro is trapped in lysosomes; Pyrrole crosses membranes passively. | ||
| Electronic State | Isolated alkene + Amine | Reactivity: Pyrrole is prone to electrophilic aromatic substitution; Dihydro is prone to oxidation. | |
| Solubility | Low (Lipophilic) | Moderate (Amphiphilic salt) | Formulation: Dihydro forms stable HCl salts; Pyrrole requires cosolvents. |
| Metabolic Fate | Phase II (Glucuronidation) or Ring Oxidation | Phase I (Aromatization to Pyrrole) | Toxicity: Dihydro aromatization can generate Reactive Oxygen Species (ROS). |
Biological Activity Profiles
A. 3-Phenylpyrrole: The Antifungal Signal Disruptor
This scaffold is the "warhead" of the phenylpyrrole fungicides.
-
Mechanism: It does not inhibit sterol synthesis (unlike azoles). Instead, it hyperactivates the High Osmolarity Glycerol (HOG) MAP kinase pathway. This inappropriate signaling mimics hyperosmotic stress, causing the fungal cell to accumulate glycerol to toxic levels, leading to cell swelling and lysis.
-
Key Target: Group III Histidine Kinase (e.g., Os-1 in Neurospora crassa).
-
Application: Used in fludioxonil to treat Botrytis cinerea and Fusarium spp.
B. 3-Phenyl-2,5-dihydro-1H-pyrrole: The Metabolic Intermediate & Antioxidant
-
Mechanism 1: Radical Scavenging: The allylic amine structure allows for facile hydrogen atom transfer (HAT). It can quench lipid peroxyl radicals, converting itself into the stable pyrrole radical and eventually the aromatic pyrrole.
-
Mechanism 2: Transition State Mimicry: Due to the
hybridization at C2/C5, it mimics the tetrahedral transition states of peptide cleavage or specific glycosidase reactions, unlike the planar pyrrole. -
Metabolic Liability: In mammalian systems, P450 enzymes (e.g., CYP2A6, CYP2E1) readily oxidize the dihydro scaffold to the pyrrole. This "aromatization driving force" can be exploited for pro-drug design or avoided to prevent rapid clearance.
Visualization: Metabolic & Signaling Pathways
The following diagram illustrates the oxidative conversion of the dihydro-analog and the distinct downstream effects of the two species.
Caption: Figure 1. The "Aromaticity Switch" pathway. The dihydro-analog acts as a metabolic precursor (pro-drug) or antioxidant, while the oxidized pyrrole acts as a potent signaling disruptor in fungal pathogens.
Detailed Experimental Protocols
To rigorously evaluate these compounds, one must synthesize the dihydro-analog (which is less commercially available) and then assay its stability and activity.
Protocol A: Modular Synthesis of 3-Phenyl-2,5-dihydro-1H-pyrrole
Rationale: Direct reduction of 3-phenylpyrrole is difficult to control (over-reduction to pyrrolidine). The most robust medicinal chemistry approach is Suzuki-Miyaura coupling on a protected vinyl boronate, followed by deprotection.
Reagents:
-
N-Boc-3-pyrroline-3-boronic acid pinacol ester (Commercially available or synthesized via Ir-catalyzed borylation).
-
Iodobenzene (or substituted phenyl iodide).
- (Catalyst).
- (Base).
-
Dioxane/Water (4:1).
-
TFA (Trifluoroacetic acid) for deprotection.
Step-by-Step Workflow:
-
Coupling Reaction:
-
In a sealed microwave vial, dissolve N-Boc-3-pyrroline-3-boronate (1.0 eq) and Iodobenzene (1.2 eq) in degassed Dioxane/Water.
-
Add
(3.0 eq) and (5 mol%). -
Heat at 90°C for 4 hours (or microwave at 110°C for 30 min).
-
QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The product (N-Boc-3-phenyl-3-pyrroline) is UV active.
-
-
Workup:
-
Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purify via Flash Chromatography (
, 0-20% EtOAc in Hexanes).
-
-
Deprotection (The Critical Step):
-
Dissolve the purified intermediate in
(0.1 M). -
Add TFA (10 eq) dropwise at 0°C. Stir at Room Temp for 1 hour.
-
Note: Do not use HCl/MeOH if the phenyl ring is electron-rich, as acid-catalyzed polymerization can occur.
-
-
Salt Formation:
-
Evaporate TFA. Redissolve in minimal EtOH and add 2M HCl in ether.
-
Precipitate the 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride salt.
-
Validation:
NMR ( ) should show a vinyl proton singlet around 6.3-6.5 ppm.
-
Protocol B: Microsomal Metabolic Stability Assay
Rationale: To confirm the "aromatization switch," you must measure the conversion rate of the dihydro-analog to the pyrrole in liver microsomes.
Materials:
-
Pooled Human/Rat Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System.
-
Test Compound: 3-Phenyl-2,5-dihydro-1H-pyrrole (10 mM DMSO stock).
-
Internal Standard: Tolbutamide.
Procedure:
-
Incubation:
-
Prepare a 0.5 mg/mL microsome solution in Phosphate Buffer (pH 7.4).
-
Add Test Compound (final conc. 1
). Pre-incubate at 37°C for 5 min. -
Initiate reaction by adding NADPH.
-
-
Sampling:
-
At T = 0, 5, 15, 30, and 60 min, remove 50
aliquots. -
Quench immediately in 150
cold Acetonitrile (containing Internal Standard).
-
-
Analysis (LC-MS/MS):
-
Monitor two transitions:
-
Parent (Dihydro):
Fragment. -
Metabolite (Pyrrole):
Fragment.
-
-
Result: A rapid decrease in Parent with a stoichiometric increase in Metabolite confirms oxidative aromatization.
-
Visualization: Synthesis Workflow
Caption: Figure 2. Step-by-step synthetic workflow for accessing the dihydro-scaffold via Palladium-catalyzed cross-coupling.
References
-
Mechanism of Phenylpyrrole Fungicides
- Title: The mode of action of phenylpyrrole fungicides: from osmotic signal transduction to cell de
- Source:Pest Management Science
-
URL:[Link]
-
Synthesis of 3-Pyrrolines
-
Metabolic Oxidation of Cyclic Amines
-
Physicochemical Properties (PubChem)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal-mediated synthesis of pyrrolines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10247C [pubs.rsc.org]
- 3. 3-Pyrroline synthesis [organic-chemistry.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Phenyl-2,5-dihydro-1H-pyrrole hydrochloride | CymitQuimica [cymitquimica.com]
- 7. 2,5-Diphenyl-1H-pyrrole | C16H13N | CID 244877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of 3-Phenyl-2,5-dihydro-1H-pyrrole Analogs: A Comparative Guide
The 1-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.[1] The conformational flexibility imparted by the partially saturated pyrroline ring, combined with the modular nature of the N-phenyl group, allows for fine-tuning of biological activity.[1] However, as with any promising therapeutic candidate, a thorough understanding of a molecule's chemical stability is paramount for successful drug development. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.[2]
This guide provides a comprehensive framework for conducting comparative stability studies of 3-phenyl-2,5-dihydro-1H-pyrrole analogs. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental design, drawing upon established principles of forced degradation testing to elucidate potential degradation pathways and establish structure-stability relationships (SSRs).
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).[3] These studies deliberately expose a drug substance to conditions more severe than those it would encounter during long-term storage, including extremes of pH, oxidative stress, light, and heat. The objectives are multifaceted:
-
To identify likely degradation products: This helps in understanding the intrinsic stability of the molecule.[2]
-
To elucidate degradation pathways: Knowledge of how a molecule breaks down is crucial for improving its stability.[2]
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, a non-negotiable requirement for quality control.[1][3]
Designing a Comparative Stability Study
A successful comparative study hinges on a meticulously planned experimental design. The core principle is to subject a series of structurally related analogs to identical stress conditions and monitor their degradation profiles using a validated analytical method.
Selection of Analogs
For this guide, we will consider a hypothetical series of 3-phenyl-2,5-dihydro-1H-pyrrole analogs designed to probe the influence of electronic and steric effects on stability.
Table 1: Hypothetical Analogs for Comparative Stability Study
| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | R3 (C4-substituent on Phenyl Ring) | Rationale for Inclusion |
| ANA-001 | H | Phenyl | H | Parent compound, baseline for comparison. |
| ANA-002 | H | Phenyl | 4-OCH₃ | Electron-donating group (EDG) on the phenyl ring. |
| ANA-003 | H | Phenyl | 4-NO₂ | Electron-withdrawing group (EWG) on the phenyl ring. |
| ANA-004 | CH₃ | Phenyl | H | N-alkylation to assess its impact on the ring's stability. |
| ANA-005 | H | 4-Methoxyphenyl | H | EDG directly on the C3-phenyl ring. |
Experimental Workflow
The overall workflow is designed to systematically expose each analog to a panel of stress conditions and quantify the remaining parent compound at specified time points.
Detailed Protocols for Stress Conditions
The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[1] This range is sufficient to form and detect degradation products without completely destroying the molecule, which could lead to uninformative secondary degradation.[1] The conditions below are starting points and may require optimization.
Hydrolytic Stability
Hydrolysis involves the cleavage of chemical bonds by water and is often catalyzed by acid or base.[2] For the 3-pyrroline scaffold, the enamine-like C=C double bond could be susceptible to hydrolysis, potentially leading to ring-opening.
-
Protocol: Acid Hydrolysis
-
Add 1 mL of a 1 mg/mL stock solution of the analog to a vial.
-
Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the vial in a water bath at 60°C.
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Protocol: Base Hydrolysis
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH as the stress agent.
-
Neutralize the aliquots with 0.1 M HCl before analysis.
-
-
Causality: The use of both acidic and basic conditions is critical as different functional groups exhibit varying lability across the pH spectrum.[2] For instance, ester-containing analogs would be particularly susceptible to base-catalyzed hydrolysis. Elevated temperature is used to accelerate the degradation process.
Oxidative Stability
Oxidation can be a significant degradation pathway, especially for molecules with electron-rich centers. The allylic carbons and the double bond in the 3-pyrroline ring are potential sites for oxidation.
-
Protocol: Oxidative Degradation
-
Add 1 mL of a 1 mg/mL stock solution of the analog to a vial.
-
Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Keep the vial at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points. No quenching is typically necessary if samples are analyzed promptly.
-
-
Causality: Hydrogen peroxide is a common and effective oxidizing agent for simulating oxidative stress.[1] Studies on other pyrrole systems have shown they are susceptible to oxidative degradation, sometimes leading to the formation of more conjugated systems like pyrrolinones.
Photostability
Photostability testing assesses the impact of light on the drug substance. This is a regulatory requirement as outlined in ICH guideline Q1B.[4]
-
Protocol: Photolytic Degradation
-
Place a solution of the analog (e.g., 1 mg/mL in ACN:H₂O) in a chemically inert, transparent container.
-
Place an identical sample wrapped in aluminum foil to serve as a dark control.
-
Expose the samples in a photostability chamber to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]
-
Analyze both the exposed sample and the dark control at the end of the exposure period.
-
-
Causality: The phenyl and pyrroline rings contain chromophores that can absorb UV/Vis light. This energy absorption can lead to photochemical reactions, including oxidation, rearrangement, or polymerization. The dark control is essential to differentiate between degradation caused by light versus thermal effects.[4]
Thermal Stability
Thermal stress testing evaluates the stability of the drug substance at elevated temperatures, typically in the solid state.
-
Protocol: Thermal Degradation
-
Place a thin layer of the solid analog powder in an open petri dish.
-
Place the dish in a temperature-controlled oven at 80°C.
-
At each time point, withdraw a sample, allow it to cool, and prepare a solution for HPLC analysis.
-
-
Causality: High temperatures can provide the activation energy needed to overcome reaction barriers for degradation processes that are slow at ambient temperatures. This test is crucial for determining appropriate storage and shipping conditions.
Analytical Methodology: The Stability-Indicating HPLC Method
The cornerstone of any stability study is the analytical method used to separate and quantify the parent drug from its degradants. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common choice.
-
Method Development Rationale:
-
Column: A C18 column is a versatile starting point, offering good retention for moderately polar compounds like the target analogs.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from various degradation products with different polarities.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm) is a common choice. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity.
-
Validation: The method must be validated according to ICH Q2(R2) guidelines to prove it is "stability-indicating." This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to show that the peaks for known degradation products are well-resolved from the parent compound peak.
-
Anticipated Degradation Pathways
Based on the structure of 3-phenyl-2,5-dihydro-1H-pyrrole, several degradation pathways can be hypothesized. Elucidating these pathways often requires a combination of HPLC with mass spectrometry (LC-MS) to identify the mass of the degradation products.
Sources
- 1. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 2. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Differentiating 3-phenyl-2,5-dihydro-1H-pyrrole Isomers via NMR Techniques
For Distribution To: Researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of heterocyclic compounds is paramount. Even subtle variations in isomeric structure can lead to profound differences in biological activity and pharmacological properties.[1] This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous differentiation of potential isomers of 3-phenyl-2,5-dihydro-1H-pyrrole. We will move beyond a simple recitation of methods to explain the underlying principles and strategic application of a suite of NMR experiments, empowering researchers to confidently assign the correct isomeric form.
The challenge arises from the several possible isomers of 3-phenyl-2,5-dihydro-1H-pyrrole, including positional isomers where the phenyl group is at a different position on the pyrroline ring, and stereoisomers. This guide will focus on differentiating the target molecule from its closely related isomers, such as 3-phenyl-2,3-dihydro-1H-pyrrole (1-pyrroline) and 4-phenyl-2,3-dihydro-1H-pyrrole.
The Isomeric Challenge: Beyond a Simple Formula
While all isomers of phenyl-dihydropyrrole share the same molecular formula, their distinct atomic arrangements lead to unique electronic environments for each proton and carbon atom. It is these subtle differences that we can exploit with NMR spectroscopy. A foundational understanding of how chemical shifts, coupling constants, and through-space interactions manifest in an NMR spectrum is crucial for differentiating these closely related structures.[2][3]
Foundational Analysis: ¹H and ¹³C NMR Spectroscopy
The first step in any structural elucidation is the acquisition of standard one-dimensional ¹H and ¹³C NMR spectra. These experiments provide a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.
Expected ¹H NMR Spectral Features
For 3-phenyl-2,5-dihydro-1H-pyrrole, we anticipate a specific set of signals. The protons on the phenyl ring will typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the dihydropyrrole ring are in the aliphatic region and their chemical shifts are influenced by their proximity to the nitrogen atom and the double bond. The allylic protons at the C2 and C5 positions will be deshielded compared to typical alkane protons, likely appearing in the range of δ 3.5-4.5 ppm. The vinylic proton at C4 would be expected further downfield. The NH proton signal can be broad and its chemical shift is highly dependent on solvent and concentration.
In contrast, an isomer like 3-phenyl-2,3-dihydro-1H-pyrrole would exhibit a different splitting pattern and chemical shifts for the pyrroline ring protons due to the different placement of the double bond. For instance, the proton at C2 would be a methine proton adjacent to a nitrogen and a double bond, leading to a distinct downfield shift.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides complementary information. Quaternary carbons, such as the ipso-carbon of the phenyl ring, will be visible. The number of distinct carbon signals can immediately help to distinguish between symmetric and asymmetric isomers. For 3-phenyl-2,5-dihydro-1H-pyrrole, we expect to see signals for the phenyl carbons, with the ipso-carbon being the most deshielded, and four signals for the dihydropyrrole ring carbons. The chemical shifts of the sp² carbons of the double bond will be in the range of δ 120-140 ppm, while the sp³ carbons adjacent to the nitrogen will be in the range of δ 50-70 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Isomers
| Isomer | Key Protons | Predicted ¹H Shift (ppm) | Key Carbons | Predicted ¹³C Shift (ppm) |
| 3-phenyl-2,5-dihydro-1H-pyrrole | H2, H5 (allylic CH₂) | 3.5 - 4.5 | C2, C5 (sp³) | 50 - 70 |
| H4 (vinylic CH) | 5.5 - 6.5 | C3, C4 (sp²) | 120 - 140 | |
| Phenyl-H | 7.0 - 8.0 | Phenyl-C | 125 - 145 | |
| 3-phenyl-2,3-dihydro-1H-pyrrole | H2 (CH₂) | 3.0 - 4.0 | C2 (sp³) | 45 - 65 |
| H4, H5 (CH₂) | 2.5 - 3.5 | C4, C5 (sp³) | 25 - 45 | |
| Vinylic-H | Not Present | C3 (sp²) | 130 - 150 | |
| Phenyl-H | 7.0 - 8.0 | Phenyl-C | 125 - 145 |
Note: These are estimated ranges and can vary based on the solvent and other experimental conditions.
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides a strong foundation, complex molecules and subtle isomeric differences often require the resolving power of two-dimensional NMR experiments.[1][4] These techniques correlate signals based on through-bond or through-space interactions, providing a detailed roadmap of the molecular structure.
Workflow for Isomer Differentiation using 2D NMR
Caption: The logical process of NMR data interpretation for isomer differentiation.
By systematically analyzing the chemical shifts, coupling patterns, and 2D correlations, one can confidently distinguish between the different isomers of 3-phenyl-2,5-dihydro-1H-pyrrole. The key is to look for the unique NMR "fingerprint" of each isomer, which is a direct consequence of its specific atomic arrangement.
Conclusion
The differentiation of closely related isomers is a common challenge in modern chemistry. A multi-faceted approach utilizing a combination of 1D and 2D NMR techniques provides a robust and reliable solution. By understanding the principles behind each experiment and applying them strategically, researchers can overcome this challenge and ensure the correct structural assignment of their compounds, a critical step in the path of discovery and development.
References
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Filo. (2025, September 15). How is NMR spectroscopy used to distinguish between isomeric alkaloids?[Link]
-
YouTube. (2019, March 24). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. [Link]
-
Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C. [Link]
-
YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. [Link]
-
Royal Society of Chemistry. (2019). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. [Link]
-
Chemical Communications (RSC Publishing). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. [Link]
-
Supporting Information. [https://www.organic-chemistry.org/ Zasshi/abstracts/2016_402_lit.shtm]([Link] Zasshi/abstracts/2016_402_lit.shtm)
-
AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. [Link]
-
ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]
-
PMC. Theoretical NMR correlations based Structure Discussion. [Link]
-
ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF. [Link]
-
Taylor & Francis. NOE – Knowledge and References. [Link]
-
ResearchGate. (2025, May 7). Synthesis and Chemical Properties of (E)-3-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propenoic Acid Derivatives. [Link]
-
ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... [Link]
-
ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... [Link]
-
ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]
-
SpectraBase. 3-AMINO-2,5,-DIPHENYL-PYRROLE;PROTONATED - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. NMR features of 2,3-dihydropyrroles. | Download Scientific Diagram. [Link]
-
ResearchGate. NMR portions of the diastereoisomeric mixtures 12 and 44 showing the.... [Link]
-
Wikipedia. Nuclear Overhauser effect. [Link]
-
ResearchGate. Comparison of 1 H NMR chemical shifts (calculated), % bond fixation of.... [Link]
-
ResearchGate. Structural isomers of the pyrrolines | Download Scientific Diagram. [Link]
-
PubMed. (2009, May 15). Solid-phase synthesis of 2,5-dihydro-1H-pyrroles, 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines using a supported selenium resin. [Link]
-
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
SciSpace. (2020, August 31). Reference-free NOE NMR analysis. [Link]
-
Scribd. Pyrrole Synthesis | PDF. [Link]
-
PMC. (2018, June 13). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
The Royal Society of Chemistry. Electron Deficient Diketopyrrolopyrrole Dyes for Organic Electronics: Synthesis by Direct Arylation, Optoelectronic Characteriza. [Link]
-
SpectraBase. 3-phenylpyrrole-2,4-dicarboxylic acid, dimethyl ester - Optional[1H NMR] - Chemical Shifts. [Link]
-
ACD/Labs. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]
-
SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]
-
PubMed. Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. [Link]
Sources
A Comparative Guide to the Synthesis of 3-Phenyl-2,5-dihydro-1H-pyrrole: Evaluating Paal-Knorr and Ring-Closing Metathesis Pathways
For Researchers, Scientists, and Drug Development Professionals
The 3-phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline) scaffold is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages in terms of efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of two prominent synthetic strategies: the classical Paal-Knorr synthesis and the modern Ring-Closing Metathesis (RCM) approach. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
At a Glance: Comparing Paal-Knorr and RCM for 3-Phenyl-2,5-dihydro-1H-pyrrole Synthesis
| Feature | Paal-Knorr Synthesis | Ring-Closing Metathesis (RCM) |
| Starting Materials | 1-Phenyl-1,4-butanedione, Ammonia/Ammonium Salt | N-protected diallylamine derivative |
| Key Reagents | Acid catalyst (e.g., acetic acid) | Ruthenium catalyst (e.g., Grubbs catalyst) |
| Typical Yield | Moderate to High (can be optimized) | High to Excellent |
| Reaction Conditions | Often requires heating (reflux) | Generally mild (room temperature to moderate heating) |
| Atom Economy | Good | Moderate (generates ethylene as a byproduct) |
| Scalability | Well-established for large-scale synthesis | Can be scaled, but catalyst cost may be a factor |
| Substrate Scope | Generally broad for 1,4-dicarbonyls and amines | Very broad, tolerant of many functional groups |
| Key Advantages | Cost-effective starting materials, straightforward procedure. | High yields, mild conditions, excellent functional group tolerance. |
| Key Disadvantages | Can require harsh conditions, potential for side products (e.g., furan formation).[1] | High cost of ruthenium catalysts, need for inert atmosphere. |
Route 1: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and direct method for forming pyrrole rings through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3][4] By carefully controlling the reaction conditions, the reaction can be stopped at the 2,5-dihydropyrrole stage. For the synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole, the key precursor is 1-phenyl-1,4-butanedione.
Mechanistic Rationale
The reaction proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. Intramolecular cyclization then occurs as the nitrogen attacks the second carbonyl, forming a dihydroxy-pyrrolidine intermediate. Subsequent controlled dehydration yields the desired 2,5-dihydropyrrole.[5] Over-aromatization to the corresponding pyrrole can occur under harsh conditions, hence the need for careful monitoring.
Caption: Paal-Knorr synthesis of 3-phenyl-2,5-dihydro-1H-pyrrole.
Experimental Protocols
Protocol 1.1: Synthesis of 1-Phenyl-1,4-butanedione
This precursor can be synthesized via the condensation of ethyl acetoacetate and acetophenone.
-
Materials: Sodium ethoxide, absolute ethanol, ethyl acetoacetate, acetophenone, acetic acid.
-
Procedure:
-
Prepare sodium ethoxide from sodium metal and absolute ethanol in a flask equipped with a dropping funnel and reflux condenser, cooled in an ice bath.
-
Add ethyl acetoacetate, followed by the slow addition of acetophenone to maintain a gentle reflux.
-
Reflux the mixture for 3 hours and then leave it in an ice-box overnight.
-
Filter the resulting sodium salt, dissolve it in water, and acidify with acetic acid to precipitate 1-phenyl-1,4-butanedione.
-
Recrystallize the crude product from ethanol to yield colorless needles (yield: ~55%).[6]
-
Protocol 1.2: Paal-Knorr Cyclization to 3-Phenyl-2,5-dihydro-1H-pyrrole
This protocol is adapted from the synthesis of 2-phenyl-1H-pyrrole, with modified conditions to favor the isolation of the dihydropyrrole.
-
Materials: 1-Phenyl-1,4-butanedione, ammonium acetate, glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-1,4-butanedione and a molar excess of ammonium acetate in glacial acetic acid.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress closely using TLC or GC-MS.
-
Upon consumption of the starting material and formation of the desired product (prior to significant aromatization), cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the crude 3-phenyl-2,5-dihydro-1H-pyrrole by filtration and purify by column chromatography. Note: The yield is anticipated to be in the range of 75-85% based on the synthesis of the analogous 2-phenyl-1H-pyrrole.[7]
-
Route 2: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has become a powerful tool for the synthesis of cyclic olefins, including 3-pyrrolines, due to its high efficiency and functional group tolerance.[7] This route involves the intramolecular cyclization of a suitably substituted diallylamine derivative in the presence of a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst.
Mechanistic Rationale
The RCM reaction is initiated by the coordination of the ruthenium carbene catalyst to one of the alkene moieties of the diallylamine substrate. A series of [2+2] cycloaddition and cycloreversion steps ensue, leading to the formation of a new double bond within the ring and the liberation of a volatile alkene (typically ethylene), which drives the reaction to completion. For the synthesis of the parent 3-phenyl-2,5-dihydro-1H-pyrrole, a protecting group on the nitrogen is typically required, which is then removed in a subsequent step. The tert-butyloxycarbonyl (Boc) group is a common choice.
Caption: RCM approach to 3-phenyl-2,5-dihydro-1H-pyrrole.
Experimental Protocols
Protocol 2.1: Synthesis of N-Boc-diallylaniline (Precursor)
-
Materials: Aniline, allyl bromide, a base (e.g., K₂CO₃), di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Perform a standard N,N-diallylation of aniline using allyl bromide and a base.
-
Protect the resulting diallylaniline with Boc₂O in the presence of a base like triethylamine or DMAP to yield N-Boc-diallylaniline.
-
Protocol 2.2: RCM to N-Boc-3-phenyl-2,5-dihydro-1H-pyrrole
-
Materials: N-Boc-diallylaniline, Grubbs catalyst (e.g., 1st or 2nd generation), anhydrous dichloromethane.
-
Procedure:
-
Dissolve N-Boc-diallylaniline in anhydrous dichloromethane to a concentration of 0.1-0.4 M in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Add the Grubbs catalyst (0.1-5 mol%).
-
Stir the reaction mixture at room temperature or heat to reflux (approx. 40 °C) for 2-15 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure N-Boc-3-phenyl-2,5-dihydro-1H-pyrrole. Yields for similar reactions are typically high (90-98%).[7]
-
Protocol 2.3: Deprotection to 3-Phenyl-2,5-dihydro-1H-pyrrole
-
Materials: N-Boc-3-phenyl-2,5-dihydro-1H-pyrrole, trifluoroacetic acid (TFA), dichloromethane.
-
Procedure:
-
Dissolve the N-Boc protected pyrroline in dichloromethane.
-
Add an excess of trifluoroacetic acid and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary to obtain the final product.
-
Conclusion and Recommendations
The choice between the Paal-Knorr synthesis and Ring-Closing Metathesis for the preparation of 3-phenyl-2,5-dihydro-1H-pyrrole depends on the specific requirements of the research.
-
For cost-effective, large-scale synthesis where moderate conditions are tolerated, the Paal-Knorr route is a strong contender. Its primary advantage lies in the use of inexpensive and readily available starting materials. However, careful optimization is required to prevent over-aromatization and other side reactions.
-
For syntheses requiring high yields, mild reaction conditions, and broad functional group tolerance, Ring-Closing Metathesis is the superior method. While the cost of the ruthenium catalyst is a consideration, the high efficiency and predictability of the reaction often justify the expense, particularly in the context of complex molecule synthesis and drug discovery where material loss is a critical factor.
Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the project's goals, available resources, and the scale of the synthesis.
References
-
Paal–Knorr synthesis. In: Wikipedia [Internet]. [cited 2024 May 16]. Available from: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. ResearchGate. Available from: [Link]
-
Comparison of different strategies to synthesize substituted pyrroles... ResearchGate. Available from: [Link]
-
Paal-Knorr Pyrrole Synthesis. SynArchive. Available from: [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available from: [Link]
-
1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... ResearchGate. Available from: [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available from: [Link]
-
Irreversible Protein Labeling by Paal–Knorr Conjugation. PMC - PubMed Central. Available from: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of allylic amines. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. Available from: [Link]
-
An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. Available from: [Link]
- Preparation method of N-allyl aniline compound. Google Patents.
-
Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. PMC. Available from: [Link]
-
Allylic amine synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]
-
1-phenyl-1,3-butanedione. ChemSynthesis. Available from: [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Available from: [Link]
-
13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0160339). NP-MRD. Available from: [Link]
-
1H-Pyrrole, 2,5-dihydro-. NIST WebBook. Available from: [Link]
-
Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for... ResearchGate. Available from: [Link]
-
Synthesis of N-Boc,(1,6 aminohexyl) maleimide. ResearchGate. Available from: [Link]
-
The synthesis and antiproliferative activity of new N-allyl quinoxalinecarboxamides and their O-regioisomers. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
1-Phenyl-1,4-butanediol. PubChem. Available from: [Link]
- Synthetic method of N-Boc-1,6-hexamethylene diamine. Google Patents.
-
4-phenyl-1-butene. Organic Syntheses Procedure. Available from: [Link]
-
Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1- epiaustraline and hyacinthacine A1. SciSpace. Available from: [Link]
-
One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. Available from: [Link]
-
Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. DR-NTU. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Phenyl-2,5-dihydro-1H-pyrrole in Biological Matrices
An Objective Comparison of Bioanalytical Strategies and Supporting Methodologies
For researchers and drug development professionals, the accurate quantification of novel chemical entities in complex biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of established and emerging bioanalytical techniques for the quantification of 3-phenyl-2,5-dihydro-1H-pyrrole, a representative small molecule, in biological samples such as plasma, urine, and tissue homogenates. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The inherent complexity of biological samples presents a significant hurdle in bioanalysis.[1] Endogenous components can interfere with the analysis, leading to inaccurate and irreproducible results.[2] Therefore, the selection of an appropriate analytical method and a robust sample preparation strategy is paramount for achieving reliable data.[3][4]
Comparative Analysis of Quantitative Techniques
The choice of analytical instrumentation is a critical decision driven by the required sensitivity, selectivity, and the physicochemical properties of the analyte. Here, we compare the three most prevalent techniques for small molecule quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is widely considered the "gold standard" for quantitative bioanalysis due to its high sensitivity, selectivity, and broad applicability.[2][5][6] The coupling of liquid chromatography for separation with tandem mass spectrometry for detection allows for the precise measurement of analytes even at very low concentrations in complex matrices.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For non-volatile compounds like 3-phenyl-2,5-dihydro-1H-pyrrole, derivatization is often necessary to increase their volatility.[9][10] This additional step can introduce variability and complexity to the workflow. The high temperatures used in GC can also lead to thermal degradation of some analytes.[11]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and cost-effective technique that is suitable for compounds with a chromophore that absorbs ultraviolet light.[12][13] However, its sensitivity and selectivity are generally lower than that of mass spectrometry-based methods.[14][15] This can be a significant limitation when quantifying low concentrations of analytes in complex biological matrices.[16]
Table 1: Performance Comparison of Analytical Techniques
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Sensitivity | Excellent (pg/mL to fg/mL) | Good to Excellent (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Selectivity | Excellent | Good to Excellent | Moderate |
| Throughput | High | Moderate | High |
| Versatility | High | Moderate (requires volatility) | Moderate (requires chromophore) |
| Cost | High | Moderate | Low |
| Matrix Effects | Can be significant, requires careful management | Less prone to ion suppression | Susceptible to co-eluting interferences |
Navigating the Critical Step: Sample Preparation
The goal of sample preparation is to remove interfering components from the biological matrix and to isolate and concentrate the analyte of interest.[4] The choice of technique depends on the nature of the matrix, the properties of the analyte, and the analytical method to be used.[17][18]
-
Protein Precipitation (PPT): This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.[19][20] It involves adding an organic solvent, such as acetonitrile or methanol, or an acid to the sample to precipitate the proteins.[21] While effective at removing proteins, it does not remove other matrix components like phospholipids, which can cause significant matrix effects in LC-MS/MS analysis.[20]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[22] It is effective at removing both proteins and phospholipids.[23][24] However, it can be labor-intensive and difficult to automate.[20]
-
Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique that can provide excellent sample cleanup and analyte enrichment.[25][26][27] It involves passing the sample through a solid sorbent that selectively retains the analyte, while allowing interfering components to pass through.[28] The analyte is then eluted with a small volume of a strong solvent. SPE can be readily automated for high-throughput applications.[26][29]
Table 2: Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | High |
| Analyte Concentration | No | Yes | Yes |
| Removal of Interferences | Proteins only | Proteins, Phospholipids, Salts | Proteins, Phospholipids, Salts |
| Throughput | High | Low to Moderate | High (with automation) |
| Cost per Sample | Low | Low to Moderate | Moderate to High |
| Automation Potential | High | Low | High |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, we present detailed protocols for the most recommended approach: LC-MS/MS analysis following solid-phase extraction.
Workflow for Sample Preparation and Analysis
Sources
- 1. Frontiers | Grand challenges in bioanalytical chemistry [frontiersin.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. uab.edu [uab.edu]
- 7. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Urine Albumin by New Simple High‐Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dilute-and-Shoot HPLC-UV Method for Determination of Urinary Creatinine as a Normalization Tool in Mycotoxin Biomonitoring in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. tecan.com [tecan.com]
- 19. clinichrom.com [clinichrom.com]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 22. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Solid-phase extraction and HPLC-MS profiling of pyrrolizidine alkaloids and their N-oxides: a case study of Echium plantagineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. portal.research.lu.se [portal.research.lu.se]
Safety Operating Guide
Operational Guide: Safe Disposal & Management of 3-Phenyl-2,5-dihydro-1H-pyrrole
[1]
Executive Summary & Core Directive
Do not treat 3-phenyl-2,5-dihydro-1H-pyrrole as a standard organic solvent. This compound is a cyclic secondary amine (a pyrroline derivative).[1] Unlike fully aromatic pyrroles, the dihydro- structure possesses a basic nitrogen with a lone pair available for reaction.[1] It is prone to oxidation, exothermic acid-base reactions, and potential polymerization.[1]
Immediate Action Plan:
-
Segregate: Keep strictly separate from oxidizing agents (peroxides, nitrates) and strong acids.
-
Classify: Treat as RCRA Hazardous Waste (Characteristic: Ignitable D001 and/or Toxic).
-
Dispose: The only acceptable final disposal method is High-Temperature Incineration via a licensed facility.
Chemical Profile & Hazard Identification
To manage disposal safely, you must understand the material's specific reactivity profile.
| Parameter | Specification | Operational Implication |
| Compound | 3-phenyl-2,5-dihydro-1H-pyrrole | Secondary amine functionality.[1] |
| CAS No. | 97382-92-8 (HCl salt) / 109-96-6 (Generic Pyrroline base) | Use CAS for waste labeling.[1] |
| Physical State | Viscous Oil (Free Base) or Crystalline Solid (HCl Salt) | Liquid: Flashpoint risk.[1] Solid: Dust inhalation risk. |
| Reactivity | Basic & Air-Sensitive | Reacts exothermically with acids.[1] Darkens/polymerizes upon air exposure. |
| Toxicity | Assumed Toxic / Irritant | No specific LD50 established; treat as highly toxic (Category 3 equivalent).[1] |
The "Self-Validating" Safety Check
Before handling any waste containing this compound, perform this 3-point check:
-
pH Check: Is the waste stream acidic? If yes, STOP . Adding this amine will generate heat. Neutralize the stream first.
-
Oxidizer Check: Are there peroxides or nitric acid present? If yes, STOP . Risk of fire/explosion.[2][3]
-
State Check: Is it the free base (oil) or salt (solid)? This determines the waste container type.
Waste Segregation & Decision Logic
The following workflow illustrates the decision process for segregating 3-phenyl-2,5-dihydro-1H-pyrrole waste. This logic prevents incompatible mixing events in the central accumulation area.
Figure 1: Waste segregation decision tree ensuring separation of halogenated and non-halogenated streams, and proper packaging of solids.
Detailed Disposal Protocols
Protocol A: Liquid Waste (Mother Liquors & Solutions)
Applicability: Reaction mixtures, HPLC effluent, or free base oil.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1] Avoid metal cans if the solution is acidic/corrosive.
-
Compatibility Test (Small Scale):
-
Take 1 mL of the waste solution.
-
Add to a small vial containing the intended bulk waste solvent.
-
Observe for 2 minutes: Look for bubbling, heat generation, or rapid precipitation.
-
If stable: Proceed to bulk addition.
-
-
Transfer:
-
Use a funnel with a grounding wire if the solvent is flammable (Flashpoint < 60°C).
-
Fill to max 90% capacity to allow for expansion.
-
-
Labeling:
Protocol B: Solid Waste (Pure Compound or Salts)
Applicability: Expired inventory, recrystallized HCl salts.
-
Primary Containment: Keep the material in its original screw-cap vial if possible. Tape the cap shut with electrical tape or Parafilm.
-
Secondary Containment: Place the vial into a clear Ziploc bag.
-
Lab Packing:
-
Do not dump loose powder into a 55-gallon drum.[1]
-
Place the bagged vial into a designated "Lab Pack" drum (a smaller drum filled with absorbent material like vermiculite).
-
-
Labeling:
-
Label the outer bag: "Toxic Solid - 3-phenyl-2,5-dihydro-1H-pyrrole".[1]
-
Protocol C: Spill Cleanup (Accident Mitigation)
Scenario: 10g of solid or 10mL of liquid spilled in a fume hood.
-
PPE Upgrade: Double nitrile gloves, lab coat, safety goggles. If outside a hood, wear a half-mask respirator with organic vapor/P100 cartridges.[1]
-
Containment:
-
Liquid: Surround with absorbent pillows or vermiculite.
-
Solid: Cover with wet paper towels to prevent dust generation.
-
-
Neutralization (Optional but Recommended):
-
If liquid is spilled, apply a weak acid neutralizer (e.g., dilute citric acid) only if you are certain there are no cyanides or sulfides present. Otherwise, absorb directly.
-
-
Collection: Scoop contaminated absorbent into a wide-mouth jar. Label as "Hazardous Waste - Debris (Toxic)" .[1]
Regulatory Compliance & Documentation
RCRA Waste Codes
While this specific isomer is not explicitly "P" or "U" listed by the EPA, it must be characterized by its properties.
-
D001 (Ignitable): If the waste is a liquid formulation with a flashpoint < 60°C.[5]
-
D002 (Corrosive): If the pH is > 12.5 (possible for concentrated free base).
-
D003 (Reactive): Only apply if the material shows signs of rapid polymerization or reaction with water (unlikely, but verify).
DOT Shipping Description (For Transport)
When handing off to your waste vendor, ensure the manifest reflects the most hazardous component.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. [Link][1]
-
PubChem. (2023). Compound Summary: Pyrroline (Related Structure). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200. [Link][1]
Sources
Personal protective equipment for handling 3-phenyl-2,5-dihydro-1H-pyrrole
Part 1: Executive Safety Assessment
3-Phenyl-2,5-dihydro-1H-pyrrole (also known as 3-phenyl-3-pyrroline ) presents a dual-hazard profile characteristic of secondary cyclic amines and styrenyl-type systems. Unlike its fully aromatic counterpart (pyrrole), the dihydro-analog possesses a reactive alkene functionality susceptible to oxidation and polymerization, alongside a basic secondary amine center.
Immediate Risk Profile:
-
Air Sensitivity: The free base is prone to oxidation and "yellowing" upon exposure to atmospheric oxygen. Long-term storage requires inert atmosphere.
-
Corrosivity/Irritation: As a secondary amine, the free base exhibits significant basicity (
approx. 9-10 for conjugate acid), posing risks of severe eye damage and skin irritation. -
Toxicity: While specific LD50 data is often limited for research intermediates, structural analogs (phenyl-substituted cyclic amines) are frequently categorized as Acute Tox. 4 (Oral) and Skin/Eye Irrit. 2/2A .
Part 2: Chemical Identity & Physical Properties
| Property | Detail |
| IUPAC Name | 3-Phenyl-2,5-dihydro-1H-pyrrole |
| Common Name | 3-Phenyl-3-pyrroline |
| CAS Number | 7060-84-6 (Free Base) / 97382-92-8 (HCl Salt) |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| Physical State | Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water (Free Base) |
| Stability | Free Base: Air/Light sensitive.[1][2] HCl Salt: Hygroscopic but air-stable. |
Part 3: Personal Protective Equipment (PPE) Matrix
Selection of PPE must be driven by the specific phase of manipulation. The free base requires stricter barrier protection due to its lipophilicity and basicity.
| PPE Component | Specification | Rationale (Causality) |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness) | Breakthrough Prevention: Secondary amines can permeate standard nitrile. Double gloving provides a "sacrificial" outer layer and visual indicator of breach. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Vapor/Splash Defense: Safety glasses are insufficient for basic amines which can cause irreversible corneal opacity upon splash contact. |
| Respiratory | N95 (Solids) or Half-Face Respirator w/ OV Cartridges (Liquids/Heating) | Inhalation Risk: If heating or creating aerosols, organic vapor (OV) filtration is mandatory to prevent respiratory tract irritation. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Chemical Apron | Splash Protection: An apron is required during transfer of volumes >50 mL to prevent saturation of the lab coat. |
Part 4: Operational Handling Protocol
A. Storage & Stability
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) . The free base degrades via oxidative dehydrogenation to the aromatic pyrrole or polymerization.
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps or sealed ampoules.
B. Transfer & Reaction Setup (The "Inert Loop" Method)
Standard bench handling is acceptable for the HCl salt. The following applies to the Free Base .
-
Preparation: Purge the reaction vessel with
for 15 minutes prior to addition. -
Weighing: If the compound is an oil, use a tared gas-tight syringe for transfer to avoid exposing the bulk container to air.
-
Solvent Choice: Use degassed anhydrous solvents (DCM or THF). Dissolved oxygen accelerates decomposition.
-
Quenching: When reacting, ensure the quench (often acidic) is performed slowly at 0°C to manage the exotherm from amine neutralization.
C. Visualization of Handling Workflow
Figure 1: Decision logic for handling 3-phenyl-3-pyrroline based on chemical form (Salt vs. Free Base).
Part 5: Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don goggles and double gloves.
-
Neutralize:
-
Solid (Salt): Sweep up carefully to avoid dust.
-
Liquid (Free Base): Absorb with vermiculite or sand . Do not use paper towels (combustible). Treat the absorbent with a dilute acetic acid solution to neutralize the amine before disposal if safe to do so.
-
-
Clean: Wipe surface with ethanol, then soap and water.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids.[2] Seek immediate ophthalmological attention (alkaline burns penetrate deep tissue).
-
Skin Contact: Wash with soap and water.[3] If "slimy" feeling persists (saponification), continue washing.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Disposal
-
Categorization: Segregate as "Alkaline Organic Waste" (if free base) or "Solid Organic Waste" (if salt).
-
Prohibition: Do NOT mix with strong acids (exothermic reaction) or oxidizers (fire hazard) in the waste stream.
-
Labeling: Clearly tag as "Contains 3-Phenyl-3-pyrroline - Irritant/Air Sensitive."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324110, 3-phenyl-1H-pyrrole (Structural Analog Safety Data). Retrieved from [Link]
-
Organic Syntheses (2011). Synthesis and Handling of 3-Pyrroline. Organic Syntheses, Coll. Vol. 10, p.623. (Provides authoritative protocols for handling air-sensitive pyrrolines). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
